4-(Thiophen-2-yl)pyridin-2-amine
Description
BenchChem offers high-quality 4-(Thiophen-2-yl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Thiophen-2-yl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-thiophen-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h1-6H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJCUGZJBWJAPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308876 | |
| Record name | 4-(2-Thienyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159815-95-8 | |
| Record name | 4-(2-Thienyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159815-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Thienyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(Thiophen-2-yl)pyridin-2-amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nexus of pyridine and thiophene heterocycles has yielded a plethora of molecules with significant applications in medicinal chemistry and materials science. Among these, 4-(Thiophen-2-yl)pyridin-2-amine stands out as a scaffold of considerable interest. This technical guide provides a comprehensive overview of this compound, from its synthetic accessibility to its potential as a building block in the development of novel therapeutics and functional materials. While a singular "discovery" paper for this specific molecule is not readily apparent in the literature, this guide consolidates established synthetic strategies and contextualizes its importance through the lens of related, well-documented compounds.
Introduction: The Convergence of Two Privileged Heterocycles
The 4-(Thiophen-2-yl)pyridin-2-amine core is an elegant amalgamation of two fundamental heterocyclic systems: 2-aminopyridine and thiophene. Each of these moieties is independently recognized as a "privileged scaffold" in drug discovery, a testament to their ability to interact with a wide range of biological targets.
-
The 2-Aminopyridine Moiety: This structural unit is a cornerstone in the design of numerous pharmaceuticals. Its ability to act as a hydrogen bond donor and acceptor, as well as a metal chelator, underpins its diverse biological activities. It is a key component in drugs such as the anti-inflammatory piroxicam and the antihistamine tripelennamine.
-
The Thiophene Ring: As a bioisostere of the phenyl group, the thiophene ring is frequently incorporated into drug candidates to modulate their physicochemical properties, such as solubility and metabolic stability. Thiophene derivatives have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antiviral, and anti-inflammatory activities.[1]
The combination of these two pharmacophores in 4-(Thiophen-2-yl)pyridin-2-amine creates a molecule with a unique electronic and steric profile, offering a versatile platform for further chemical exploration and functionalization.
Strategic Synthesis: A Focus on Palladium-Catalyzed Cross-Coupling
The construction of the C-C bond between the pyridine and thiophene rings is the cornerstone of synthesizing 4-(Thiophen-2-yl)pyridin-2-amine. Modern synthetic organic chemistry offers a powerful arsenal of cross-coupling reactions to achieve this transformation with high efficiency and selectivity. Among these, the Suzuki-Miyaura and Stille couplings are particularly well-suited.
The Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction, which involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate, is a robust and widely used method for the formation of biaryl linkages. For the synthesis of 4-(Thiophen-2-yl)pyridin-2-amine, a plausible and efficient route involves the coupling of a protected 4-halopyridin-2-amine with thiophene-2-boronic acid.
Step 1: Protection of the 2-Amino Group
The primary amine at the 2-position of the pyridine ring can interfere with the catalytic cycle of the cross-coupling reaction. Therefore, it is often advantageous to protect this group prior to the coupling step. A common and easily removable protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.
-
To a solution of 4-bromo-2-aminopyridine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc)₂O and a base such as triethylamine or 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting tert-butyl (4-bromopyridin-2-yl)carbamate by column chromatography.
Step 2: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine tert-butyl (4-bromopyridin-2-yl)carbamate, thiophene-2-boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to a temperature typically between 80-100 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the crude product, tert-butyl (4-(thiophen-2-yl)pyridin-2-yl)carbamate, by column chromatography.
Step 3: Deprotection of the 2-Amino Group
-
Dissolve the purified tert-butyl (4-(thiophen-2-yl)pyridin-2-yl)carbamate in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and stir the mixture at room temperature.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the final product, 4-(Thiophen-2-yl)pyridin-2-amine, with an organic solvent.
-
Purify the final compound by column chromatography or recrystallization.
-
Protection Strategy: The use of the Boc protecting group is strategic due to its stability under the basic conditions of the Suzuki-Miyaura coupling and its facile cleavage under acidic conditions, which are orthogonal to the coupling conditions.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligands is critical for the efficiency of the cross-coupling. Catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are widely used for their effectiveness in coupling heteroaryl compounds. The bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
-
Base and Solvent: The base is required to activate the boronic acid for transmetalation. The choice of base and solvent can significantly impact the reaction rate and yield. A mixture of an organic solvent like dioxane or toluene with water is often employed to ensure the solubility of both the organic and inorganic reagents.
Visualization of the Synthetic Workflow
Sources
An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(Thiophen-2-yl)pyridin-2-amine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Scaffold
In the landscape of medicinal chemistry and drug discovery, the exploration of novel chemical entities is the cornerstone of innovation. The compound 4-(Thiophen-2-yl)pyridin-2-amine represents such an entity, a unique amalgamation of a thiophene ring and a 2-aminopyridine core. While direct, comprehensive studies on the mechanism of action of this specific molecule are not yet prevalent in the public domain, its structural motifs are featured in a variety of biologically active agents. This guide, therefore, adopts a predictive and investigative framework. It is designed to empower researchers to systematically unravel the potential therapeutic activities of 4-(Thiophen-2-yl)pyridin-2-amine by drawing logical inferences from structurally related compounds and outlining a robust, multi-pronged experimental strategy.
Our approach is grounded in the established activities of molecules that share the thiophene and aminopyridine/aminopyrimidine scaffolds. These related compounds have demonstrated a range of effects, including anti-cancer, anti-fibrotic, and anti-parasitic activities, often through the modulation of key cellular signaling pathways.[1][2][3][4][5] This document will serve as a technical whitepaper, providing not just a roadmap for investigation but also the underlying scientific rationale for each proposed step.
Part 1: Deconstructing the Scaffold - A Rationale for Predicted Biological Activity
The structure of 4-(Thiophen-2-yl)pyridin-2-amine is a compelling starting point for mechanistic investigation. The thiophene ring, a bioisostere of a phenyl group, is a common feature in many approved drugs and is known to engage in hydrophobic and π-stacking interactions within protein binding pockets.[1][2] The 2-aminopyridine moiety is a well-established pharmacophore, capable of forming critical hydrogen bonds that anchor small molecules to their biological targets. Its presence is a hallmark of many kinase inhibitors.
Based on an analysis of existing literature on analogous structures, we can postulate several high-probability biological targets and mechanisms of action for 4-(Thiophen-2-yl)pyridin-2-amine.
Postulate 1: Inhibition of Protein Kinases
A significant number of compounds featuring substituted pyridine and pyrimidine rings are potent inhibitors of protein kinases.[1][6][7][8] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a common driver of diseases like cancer.[1]
-
Rationale: Structurally similar compounds have been shown to target kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[1][2][7] The 2-aminopyridine scaffold can act as a hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors.
-
Investigative Strategy: A logical first step is to screen 4-(Thiophen-2-yl)pyridin-2-amine against a panel of commercially available kinases, particularly those implicated in oncology and inflammatory diseases.
Postulate 2: Antiproliferative and Antitumor Activity
Given the potential for kinase inhibition, a direct consequence would be the modulation of cancer cell proliferation and survival. Several studies on thiophene-pyridine and thiophene-pyrimidine derivatives have reported significant cytotoxic effects against various cancer cell lines.[1][2][9]
-
Rationale: The inhibition of growth factor receptors like EGFR and VEGFR-2 can disrupt downstream signaling pathways responsible for cell growth, angiogenesis, and metastasis.[1][2]
-
Investigative Strategy: The compound should be evaluated for its antiproliferative activity against a diverse panel of human cancer cell lines, such as those from the NCI-60 panel.
Postulate 3: Anti-parasitic and Anti-infective Properties
The thiophene-pyrimidine scaffold has been identified as a potent paralytic agent against Schistosoma mansoni, the parasite responsible for schistosomiasis.[4][5] While our target compound has a pyridine instead of a pyrimidine ring, the structural similarity is notable.
-
Rationale: The exact molecular target in S. mansoni for the thiophene-pyrimidine series is still under investigation, but it is known to induce a sustained paralysis.[4][5] This suggests a potential neurological or neuromuscular target in the parasite.
-
Investigative Strategy: If resources permit, screening against various parasites, fungi, and bacteria could reveal novel anti-infective properties.
Part 2: A Step-by-Step Experimental Guide to Mechanism of Action Elucidation
The following protocols are designed to be self-validating and provide a clear path to understanding the biological effects of 4-(Thiophen-2-yl)pyridin-2-amine.
Initial Profiling: In Vitro Antiproliferative and Cytotoxicity Assays
This initial step aims to determine if the compound has any effect on cell viability and to establish a dose-response relationship.
Protocol 1: MTT Assay for Cell Viability
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 4-(Thiophen-2-yl)pyridin-2-amine in complete culture medium. The concentration range should be broad initially (e.g., 0.01 µM to 100 µM). Add the compound to the cells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the log of the compound concentration.
Data Presentation: Antiproliferative Activity
| Cell Line | Tissue of Origin | IC50 (µM) of 4-(Thiophen-2-yl)pyridin-2-amine |
| MCF-7 | Breast Cancer | Experimental Value |
| HepG-2 | Liver Cancer | Experimental Value |
| A549 | Lung Cancer | Experimental Value |
| HCT116 | Colon Cancer | Experimental Value |
Target Identification: Kinase Inhibition Profiling
Based on the structural alerts for kinase inhibition, a broad kinase screen is a cost-effective way to identify potential molecular targets.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol outlines a typical biochemical assay to measure direct enzyme inhibition.
-
Reagents: Recombinant human EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Reaction Setup: In a 96-well plate, combine the EGFR enzyme, the substrate, and varying concentrations of 4-(Thiophen-2-yl)pyridin-2-amine in a kinase buffer.
-
Initiation: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or radiometric detection with [γ-³²P]ATP.
-
Analysis: Calculate the IC50 value for kinase inhibition.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | IC50 (µM) of 4-(Thiophen-2-yl)pyridin-2-amine |
| EGFR | Experimental Value |
| VEGFR-2 | Experimental Value |
| CDK2 | Experimental Value |
| PI3K | Experimental Value |
Pathway Analysis: Western Blotting for Signaling Pathway Modulation
Once a primary kinase target is identified, the next step is to confirm its inhibition in a cellular context and examine the downstream effects.
Protocol 3: Western Blot Analysis of Downstream Signaling
-
Cell Lysis: Treat cells (e.g., A549 for EGFR) with an effective concentration of 4-(Thiophen-2-yl)pyridin-2-amine (e.g., at its IC50 and 10x IC50) for a set time (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-EGFR, total EGFR) and key downstream effectors (e.g., p-Akt, total Akt; p-ERK, total ERK). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon treatment.
Part 3: Visualizing the Mechanism - Pathways and Workflows
Visual representations are crucial for understanding complex biological processes. The following diagrams, rendered in DOT language, illustrate the postulated signaling pathway and the experimental workflow.
Diagram 1: Postulated Kinase Inhibition Pathway
This diagram illustrates the potential mechanism of action of 4-(Thiophen-2-yl)pyridin-2-amine as a dual inhibitor of the EGFR and VEGFR-2 signaling pathways, which are critical for tumor growth and angiogenesis.
Caption: Postulated inhibition of EGFR and VEGFR-2 signaling by 4-(Thiophen-2-yl)pyridin-2-amine.
Diagram 2: Experimental Workflow for Mechanism of Action Elucidation
This flowchart outlines the logical progression of experiments, from initial screening to in-depth pathway analysis, to determine the compound's mechanism of action.
Caption: A systematic workflow for investigating the mechanism of action.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, framework for elucidating the mechanism of action of 4-(Thiophen-2-yl)pyridin-2-amine. The proposed experimental cascade is designed to be logical and efficient, starting with broad phenotypic screens and progressively narrowing down to specific molecular targets and pathways. The strength of this approach lies in its foundation on the known activities of structurally related compounds, providing a high degree of confidence in the initial postulates.
Should the primary hypothesis of kinase inhibition prove fruitful, further investigations could include:
-
In Silico Modeling: Docking studies of 4-(Thiophen-2-yl)pyridin-2-amine into the ATP-binding pocket of identified kinase targets can provide structural insights into the binding mode and guide further lead optimization.[2]
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues of the parent compound can help to identify the key functional groups responsible for its biological activity and to improve its potency and selectivity.
-
In Vivo Efficacy Studies: If potent and selective activity is demonstrated in vitro, the next logical step would be to evaluate the compound's efficacy in animal models of the relevant disease (e.g., tumor xenograft models for cancer).
The journey to fully characterize a new chemical entity is complex but rewarding. By following a systematic and evidence-based approach as outlined in this guide, researchers can efficiently unlock the therapeutic potential of 4-(Thiophen-2-yl)pyridin-2-amine and contribute to the development of next-generation therapeutics.
References
- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Publishing.
- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC - NIH.
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. MDPI.
- Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - American Chemical Society. American Chemical Society.
- Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species | bioRxiv. bioRxiv.
- US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents.
- Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species - ResearchGate.
- N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - RSC Publishing. RSC Publishing.
- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - MDPI. MDPI.
Sources
- 1. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]
- 2. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species | bioRxiv [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]
- 7. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of 4-(Thiophen-2-yl)pyridin-2-amine: A Technical Guide
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. Spectroscopic analysis provides the foundational data for this understanding. This technical guide offers an in-depth exploration of the spectroscopic characteristics of 4-(Thiophen-2-yl)pyridin-2-amine , a heterocyclic compound of interest in medicinal chemistry and materials science. It is important to note that while extensive searches for experimentally derived spectroscopic data for this specific molecule have been conducted, a complete, publicly available dataset is not readily accessible. Therefore, this guide will leverage high-fidelity predictive models and established principles of spectroscopic interpretation to provide a robust analytical framework for this compound.
Molecular Structure and Overview
4-(Thiophen-2-yl)pyridin-2-amine is comprised of a pyridine ring substituted with a thiophene ring at the 4-position and an amine group at the 2-position. This arrangement of aromatic and functional groups dictates its unique spectroscopic signature. The following diagram illustrates the molecular structure and numbering convention that will be used throughout this guide.
An In-Depth Technical Guide to the Biological Activity of Thiophene-Pyridine Derivatives
Introduction
Thiophene-pyridine derivatives represent a privileged scaffold in medicinal chemistry, consistently demonstrating a broad spectrum of biological activities. This guide provides an in-depth exploration of their therapeutic potential, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these compounds, designed for researchers, scientists, and drug development professionals. The lipophilicity of the thiophene ring and the hydrogen bonding capabilities of the pyridine nitrogen are key features that contribute to the diverse pharmacological profiles of these derivatives.[1]
Anticancer Activity
Thiophene-pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2][3][4] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Mechanism of Action
A primary mechanism of action for many anticancer thiophene-pyridine derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[1] For instance, some derivatives have been shown to target Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key drivers of tumor growth, proliferation, and angiogenesis.[2] By inhibiting these receptors, thiophene-pyridine compounds can effectively block downstream signaling cascades, leading to cell cycle arrest and apoptosis.[2]
Another significant anticancer mechanism involves the induction of apoptosis through both intrinsic and extrinsic pathways. Some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent programmed cell death.
Structure-Activity Relationship (SAR)
The anticancer activity of thiophene-pyridine derivatives is highly dependent on the nature and position of substituents on both the thiophene and pyridine rings. Key SAR observations include:
-
Substitution on the Pyridine Ring: The presence of electron-withdrawing or electron-donating groups on the pyridine ring can significantly influence the compound's interaction with its biological target. For instance, the incorporation of a trimethoxyphenyl group on the pyridine ring has been shown to enhance anticancer activity.[5]
-
Linker between the Rings: The nature of the linker connecting the thiophene and pyridine moieties plays a crucial role in determining the overall conformation and biological activity of the molecule.
-
Substitution on the Thiophene Ring: Modifications on the thiophene ring, such as the introduction of bulky aromatic groups, can modulate the compound's lipophilicity and its ability to fit into the active site of target enzymes.
Quantitative Data: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| TP-1 | HepG-2 (Liver) | 0.161 (EGFR), 0.141 (VEGFR-2) | [2] |
| TP-2 | MCF-7 (Breast) | 0.73 | [4] |
| TP-3 | A549 (Lung) | 0.302 | [3] |
| TP-4 | HepG-2 (Liver) | 1.2 | [6] |
| TP-5 | HepG-2 (Liver) | 13.81 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiophene-pyridine derivatives in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Thiophene-pyridine derivatives have demonstrated significant activity against a broad range of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.[6]
Mechanism of Action
The antimicrobial mechanism of thiophene-pyridine derivatives is often attributed to their ability to disrupt essential cellular processes in microorganisms. These can include:
-
Inhibition of Cell Wall Synthesis: Some derivatives may interfere with the enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the thiophene ring can facilitate the insertion of these compounds into the microbial cell membrane, disrupting its structure and function and leading to leakage of cellular contents.
-
Inhibition of Nucleic Acid and Protein Synthesis: Certain derivatives may bind to DNA or ribosomes, thereby inhibiting DNA replication, transcription, or protein synthesis.
Structure-Activity Relationship (SAR)
Key SAR findings for the antimicrobial activity of thiophene-pyridine derivatives include:
-
The presence of specific substituents, such as halogens or nitro groups, on the aromatic rings can enhance antimicrobial potency.
-
The overall lipophilicity of the molecule is a critical factor, with an optimal range required for effective membrane penetration without excessive toxicity to host cells.
-
The introduction of a pyrazole moiety has been shown to increase antibacterial activity against certain strains.[2]
Quantitative Data: Antimicrobial Activity
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| TP-6 | Staphylococcus aureus | 56 ± 0.5% inhibition at 100 µg/mL | [7] |
| TP-7 | Escherichia coli | 55 ± 0.5% inhibition at 100 µg/mL | [7] |
| TP-8 | Aspergillus fumigatus | More potent than Amphotericin B | [2] |
| TP-9 | Syncephalastrum racemosum | More potent than Amphotericin B | [2] |
| TP-10 | Colistin-Resistant A. baumannii | 16-32 | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Bacterial or fungal inoculum
-
Serial dilutions of the thiophene-pyridine derivatives
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the thiophene-pyridine derivatives in the appropriate broth in the wells of a 96-well plate.
-
Inoculate Plates: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and thiophene-pyridine derivatives have shown promise as potent anti-inflammatory agents.[4][9]
Mechanism of Action
The anti-inflammatory effects of these compounds are often mediated by the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).[1][9] COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2, thiophene-pyridine derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Structure-Activity Relationship (SAR)
For anti-inflammatory activity, SAR studies have highlighted:
-
The presence of a carboxylic acid or ester group is often associated with enhanced COX inhibitory activity.[9]
-
The substitution pattern on the aromatic rings can influence the selectivity for COX-2 over COX-1.
-
The incorporation of a pyridine ring has been shown to be beneficial for anti-inflammatory potency.[1]
Quantitative Data: Anti-inflammatory Activity
| Compound ID | Target | IC50 (µM) | Reference |
| TP-11 | COX-2 | 0.25 | [1] |
| TP-12 | COX-2 | 0.62 | [1] |
| TP-13 | COX-2 | 0.89 | [1] |
| TP-14 | COX-2 | 0.31-1.40 | [9] |
| TP-15 | COX-2 | 0.092 | [1] |
Experimental Protocol: COX-2 Inhibition Assay
This protocol describes a common method for assessing the in vitro inhibitory activity of compounds against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX assay buffer
-
Test compounds (thiophene-pyridine derivatives)
-
Positive control (e.g., celecoxib)
-
96-well plate
-
Fluorometric or colorimetric detection reagent
-
Microplate reader
Procedure:
-
Prepare Reagents: Reconstitute and dilute the COX-2 enzyme, arachidonic acid, and other kit components according to the manufacturer's instructions.
-
Compound Incubation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the COX-2 enzyme. Incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop Reaction and Detection: Stop the reaction and add the detection reagent according to the assay kit protocol.
-
Measure Signal: Read the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Neuroprotective Activity
Thiophene-pyridine derivatives have demonstrated promising neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][10][11]
Mechanism of Action
The neuroprotective mechanisms of these compounds are multifaceted and include:
-
Antioxidant Activity: Many thiophene-pyridine derivatives can scavenge reactive oxygen species (ROS) and reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.
-
Anti-inflammatory Effects: By inhibiting pro-inflammatory cytokines and enzymes in the brain, these compounds can mitigate neuroinflammation, which is increasingly recognized as a critical factor in the progression of neurodegenerative disorders.
-
Inhibition of Protein Aggregation: Some derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[11]
Structure-Activity Relationship (SAR)
For neuroprotective activity, SAR studies suggest that:
-
The ability of the compound to cross the blood-brain barrier is crucial, and this is often influenced by its lipophilicity and molecular weight. The lipophilicity of the thiophene ring contributes to its ability to penetrate the blood-brain barrier.[1]
-
Specific functional groups can confer antioxidant properties, such as phenolic hydroxyl groups.
Experimental Protocol: In Vitro Neuroprotection Assay (H2O2-induced Oxidative Stress in SH-SY5Y cells)
The SH-SY5Y neuroblastoma cell line is a widely used in vitro model to study neurodegenerative diseases. Oxidative stress can be induced by hydrogen peroxide (H2O2) to mimic the conditions found in these diseases.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
Hydrogen peroxide (H2O2)
-
Thiophene-pyridine derivatives
-
MTT assay reagents
-
DCFH-DA (for ROS measurement)
-
96-well plates
Procedure:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a more neuronal phenotype by treating with retinoic acid for several days.
-
Compound Pre-treatment: Seed the differentiated cells in 96-well plates. Pre-treat the cells with various concentrations of the thiophene-pyridine derivatives for 1-2 hours.
-
Induction of Oxidative Stress: Add H2O2 to the wells to induce oxidative stress. The optimal concentration and incubation time for H2O2 should be determined empirically (e.g., 100-500 µM for 24 hours).
-
Assess Cell Viability: After the incubation period, assess cell viability using the MTT assay as described previously.
-
Measure ROS Production (Optional): To confirm the antioxidant effect, measure intracellular ROS levels using a fluorescent probe like DCFH-DA.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds compared to the H2O2-treated control and determine the EC50 value (the concentration that provides 50% of the maximum protection).
Conclusion
Thiophene-pyridine derivatives represent a versatile and highly promising class of compounds with a wide array of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents is well-documented and continues to be an active area of research. The insights into their mechanisms of action and structure-activity relationships provided in this guide, along with the detailed experimental protocols, are intended to empower researchers in the design and development of novel and more effective therapeutic agents based on this privileged scaffold. Further optimization of these derivatives holds the potential to address significant unmet medical needs across various disease areas.
References
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (2023). MDPI. Retrieved from [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Pyridine derivatives 46a–50 reported as anti-inflammatory agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (2024). MDPI. Retrieved from [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
Protective Effects and Mechanisms of Pectolinarin against H2O2-Induced Oxidative Stress in SH-SY5Y Neuronal Cells. (2023). MDPI. Retrieved from [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). ACS Publications. Retrieved from [Link]
-
Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2023). MDPI. Retrieved from [Link]
-
Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. (2019). PubMed. Retrieved from [Link]
Sources
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 2. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential therapeutic targets of "4-(Thiophen-2-yl)pyridin-2-amine"
An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-(Thiophen-2-yl)pyridin-2-amine
Introduction
The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling starting point for drug discovery. The molecule 4-(Thiophen-2-yl)pyridin-2-amine is an exemplar of this principle, integrating three key structural motifs: a pyridine ring, a thiophene moiety, and a 2-aminopyridine group. Each of these components is prevalent in a multitude of clinically approved drugs and investigational agents. The pyridine ring is a cornerstone of numerous antitumor and anti-inflammatory mediators.[1] Thiophene, a bioisostere of a phenyl ring, often enhances metabolic stability and cell permeability, with thiophene-containing drugs successfully targeting indications from cancer to neurological disorders.[2][3] Critically, the 2-aminopyridine structure is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the ATP-binding site of numerous protein kinases, a class of enzymes frequently dysregulated in human diseases.
This technical guide serves as a comprehensive exploration of the potential therapeutic targets for 4-(Thiophen-2-yl)pyridin-2-amine. By dissecting the known biological activities of structurally analogous compounds, we will construct a rational, evidence-based roadmap for target identification and validation. This document is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also detailed, actionable experimental protocols to systematically investigate the compound's therapeutic potential.
Section 1: Anticancer Therapeutic Targets
The vast body of literature on pyridine and thiophene derivatives points overwhelmingly towards oncology as the most fertile ground for investigation. The structural features of 4-(Thiophen-2-yl)pyridin-2-amine suggest multiple potential mechanisms of anticancer activity, with kinase inhibition being the most prominent hypothesis.
Protein Kinase Inhibition: A Primary Hypothesis
Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of cancer.[4] The 2-aminopyridine moiety of the title compound is perfectly poised to act as an ATP-competitive inhibitor by forming hydrogen bonds with the "hinge" region of a kinase's active site. The thiophene and the pyridine core itself can then be oriented to occupy adjacent hydrophobic pockets, conferring both potency and selectivity.
Scientific Rationale: RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are validated targets in oncology.[5] Their overactivation drives tumor cell proliferation, survival, and angiogenesis.[5] Structurally related 4-thiophenyl-pyridine derivatives have been explicitly designed as dual EGFR/VEGFR-2 inhibitors, validating this as a primary line of inquiry.[4][5]
Potential Targets:
-
EGFR: Key driver in lung, colorectal, and head and neck cancers.
-
VEGFR-2: Primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth.
Proposed Experimental Workflow:
-
In Silico Modeling: Docking studies of 4-(Thiophen-2-yl)pyridin-2-amine into the ATP-binding sites of EGFR (PDB: 1M17) and VEGFR-2 (PDB: 1YWN) to predict binding modes and estimate binding affinity. This initial step provides a structural hypothesis for the compound's interaction.
-
Biochemical Kinase Assays: Direct measurement of inhibitory activity against purified recombinant kinases. This is a critical self-validating step to confirm direct target engagement.
-
Cellular Target Engagement & Pathway Modulation: Assessment of the compound's ability to inhibit kinase activity within a cellular context.
Experimental Protocol: Cellular p-EGFR Inhibition Assay
-
Cell Line: A549 (human lung carcinoma), known to express EGFR.
-
Methodology:
-
Seed A549 cells in 96-well plates and allow them to adhere overnight.
-
Starve cells in serum-free media for 12-24 hours to reduce basal EGFR activation.
-
Pre-treat cells with a dose-response curve of 4-(Thiophen-2-yl)pyridin-2-amine (e.g., 10 nM to 100 µM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor (e.g., Erlotinib).
-
Stimulate the cells with human EGF (100 ng/mL) for 10 minutes at 37°C to induce EGFR phosphorylation.
-
Lyse the cells and quantify the levels of phosphorylated EGFR (p-EGFR Tyr1068) and total EGFR using a sandwich ELISA kit or Western Blotting.
-
Validation: A dose-dependent decrease in the ratio of p-EGFR to total EGFR, in the absence of cytotoxicity, confirms on-target activity.
-
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Signaling Pathway Visualization
Caption: Overview of PI3K/Akt and CDK2/Cell Cycle pathways.
Non-Kinase Anticancer Targets
While kinase inhibition is a strong hypothesis, the compound's scaffolds are also implicated in other anticancer mechanisms.
Potential Targets:
-
Lipoxygenase (LOX): LOX enzymes, particularly 15-lipoxygenase-1, are involved in neoplastic diseases, and related pyridine-thiadiazole structures show inhibitory activity. [6]* Carbonic Anhydrase IX (CA IX): A metalloenzyme overexpressed in hypoxic tumors, making it a target for both therapy and imaging. [7]* Heat Shock Protein 70 (Hsp70): An allosteric site on Hsp70 is targeted by structurally related thiodipyrimidines, representing a non-ATP competitive mechanism. [8]
Section 2: Anti-Inflammatory and Analgesic Targets
The pyridine and thiophene cores are frequently found in compounds with anti-inflammatory and analgesic properties. [2][9][10]This suggests a parallel line of investigation into targets relevant to inflammation.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
Scientific Rationale: The arachidonic acid cascade, mediated by COX and LOX enzymes, is the primary target for non-steroidal anti-inflammatory drugs (NSAIDs). Thiophene-containing thiazole derivatives have demonstrated potent dual inhibition of COX and LOX pathways, suggesting that 4-(Thiophen-2-yl)pyridin-2-amine may act similarly. [11] Potential Targets:
-
COX-1 / COX-2: Catalyze the formation of prostaglandins.
-
5-LOX: Catalyzes the formation of leukotrienes.
Experimental Protocol: In Vitro COX/LOX Inhibition Assays
-
Assay Type: Cell-free enzymatic assays.
-
Methodology:
-
COX Inhibition: Use a commercial COX inhibitor screening kit (e.g., Cayman Chemical, Cat. No. 701050). This assay measures the peroxidase activity of purified ovine COX-1 and human recombinant COX-2.
-
5-LOX Inhibition: Use a commercial 5-LOX inhibitor screening kit (e.g., Cayman Chemical, Cat. No. 760700). This assay measures the hydroperoxides generated from the reaction of 5-LOX with arachidonic acid.
-
Procedure: For both assays, incubate the respective enzyme with a dose range of 4-(Thiophen-2-yl)pyridin-2-amine before adding the substrate (arachidonic acid).
-
Controls: Include a vehicle control (DMSO), a non-selective COX inhibitor (e.g., Indomethacin), a selective COX-2 inhibitor (e.g., Celecoxib), and a 5-LOX inhibitor (e.g., Zileuton).
-
-
Validation: A dose-dependent reduction in enzyme activity confirms direct inhibition. Comparing IC50 values for COX-1 and COX-2 determines the selectivity profile.
Signaling Pathway Visualization
Caption: The arachidonic acid cascade and points of COX/LOX inhibition.
P2Y Purinergic Receptors
Scientific Rationale: The P2Y14 receptor, a G-protein coupled receptor, has been identified as a promising target for inflammatory conditions, including Inflammatory Bowel Disease (IBD). Recently, a series of 4-amide-thiophene-2-carboxyl derivatives were discovered as highly potent P2Y14 antagonists. [12]The structural overlap with 4-(Thiophen-2-yl)pyridin-2-amine makes this an intriguing, non-obvious target to explore.
Potential Target:
-
P2Y14 Receptor: Antagonism of this receptor can dampen inflammatory responses.
Section 3: Other Potential Therapeutic Avenues
Beyond oncology and inflammation, the compound's structure suggests other possibilities that warrant consideration.
-
Anti-Fibrotic Activity: Related 2-(pyridin-2-yl) pyrimidine compounds have demonstrated the ability to inhibit collagen expression in hepatic stellate cells, a key process in fibrosis. [13]An initial screen could involve treating activated HSC-T6 cells and measuring collagen I (COL1A1) protein expression.
-
Neurological Disorders: The lipophilicity imparted by the thiophene ring may allow the compound to cross the blood-brain barrier. [3]While specific targets are not immediately obvious, phenotypic screening in neuronal cell models of diseases like Alzheimer's or Parkinson's could uncover unexpected activities.
Section 4: Summary of Potential Targets and Future Directions
4-(Thiophen-2-yl)pyridin-2-amine is a molecule with significant therapeutic potential, stemming from the convergence of well-validated medicinal chemistry scaffolds. The most promising targets lie within the realms of oncology and inflammation.
Summary of Prioritized Targets
| Therapeutic Area | Target Class | Specific Targets | Rationale Strength |
| Oncology | Protein Kinases | EGFR, VEGFR-2, PI3K, CDK2 | High |
| Other Enzymes | 15-LOX, CA IX | Medium | |
| Chaperones | Hsp70 (Allosteric) | Medium | |
| Inflammation | Eicosanoid Pathway | COX-1, COX-2, 5-LOX | High |
| GPCRs | P2Y14 Receptor | Medium | |
| Fibrosis | Collagen Synthesis | COL1A1 Pathway | Low-Medium |
A rational drug discovery path would begin with broad, parallel screening against the high-priority kinase and inflammation targets. An initial panel could include EGFR, VEGFR-2, PI3Kα, CDK2, COX-2, and 5-LOX. Positive hits from these biochemical assays should be immediately followed by the detailed cellular and pathway-specific validation protocols described herein. This systematic approach, grounded in the established pharmacology of the compound's constituent parts, provides a robust framework for elucidating the therapeutic promise of 4-(Thiophen-2-yl)pyridin-2-amine.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Kandeel, M. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(9), 7147–7156. [Link]
-
El-Sayed, N., El-Bendary, E., El-Ashry, M., & El-Kerdawy, A. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 13(18), 12148-12166. [Link]
-
Manjula, S. N., & Kumar, K. S. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Research in Engineering and Science (IJRES), 13(6), 1-10. [Link]
-
El-Sayed, N., El-Bendary, E., El-Ashry, M., & El-Kerdawy, A. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Advances, 13(18), 12148-12166. [Link]
-
Li, J., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(15), 3485. [Link]
-
Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 225–233. [Link]
-
Pierce, J. B., Ariyan, Z. S., & Ovenden, G. S. (1982). Preparation and antiinflammatory activity of 2- and 4-pyridones. Journal of Medicinal Chemistry, 25(2), 131–136. [Link]
-
BU CyberSec Lab. (n.d.). 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine. Retrieved from [Link]
-
Khan, I., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 12, 1356883. [Link]
-
Sharma, K., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]
- Knight, S. D., et al. (2012). Pyrimidine derivatives used as PI-3-kinase inhibitors.
-
Ullah, A., et al. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 12(48), 31213-31229. [Link]
-
Siddesh, M. B., et al. (2014). Synthesis of some novel pyrimidine, thiophene, coumarin, pyridine and pyrrole derivatives and their biological evaluation as analgesic, antipyretic and anti-inflammatory agents. Journal of the Korean Chemical Society, 58(2), 186-194. [Link]
-
De, K. (2010). 3N-(pyridin-2-yl-methyl)-N[2-(4-sulfamoylphenyl)-ethyl]aminoethyl acetate. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
-
Wang, Y., et al. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry. [Link]
-
De Wispelaere, M., et al. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 28(15), 5824. [Link]
-
Mally, M., et al. (2021). 4′-(5-N-Propylthiophen-2-yl)-2,2′:6′,2″-terpyridine. Molbank, 2021(1), M1183. [Link]
-
Taldone, T., et al. (2014). Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70. Journal of Medicinal Chemistry, 57(24), 10245–10260. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. journalwjarr.com [journalwjarr.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]
- 6. brieflands.com [brieflands.com]
- 7. [99mTc](CO)3N-(pyridin-2-yl-methyl)-N[2-(4-sulfamoylphenyl)-ethyl]aminoethyl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and antiinflammatory activity of 2- and 4-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 12. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: In Vitro Profiling of 4-(Thiophen-2-yl)pyridin-2-amine
Executive Summary
The substituted pyridine and thiophene heterocyclic cores are privileged structures in medicinal chemistry, frequently associated with a wide range of biological activities. Specifically, compounds bearing the 4-(thiophen-2-yl)pyridine moiety have emerged as promising scaffolds for the development of novel therapeutics, particularly in oncology.[1][2][3] Analogs and derivatives have demonstrated potent antiproliferative effects and inhibitory activity against key signaling proteins, suggesting that 4-(Thiophen-2-yl)pyridin-2-amine may possess significant therapeutic potential.[1][4]
Published research strongly indicates that related structures function as inhibitors of critical receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3][5] These kinases are central regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[5][6]
This document provides a comprehensive, field-proven guide for researchers to conduct a systematic in vitro evaluation of 4-(Thiophen-2-yl)pyridin-2-amine. It outlines a logical, tiered assay cascade designed to first establish broad cytotoxic activity, then identify specific molecular targets, and finally confirm the mechanism of action in a cellular context. The protocols herein are designed to be self-validating through the rigorous use of controls, ensuring data integrity and reproducibility.
Scientific Rationale & Postulated Mechanism of Action
The core hypothesis for the biological activity of 4-(Thiophen-2-yl)pyridin-2-amine is the inhibition of receptor tyrosine kinase signaling pathways. RTKs like EGFR and VEGFR-2 share a common activation mechanism: ligand binding induces receptor dimerization, leading to autophosphorylation of tyrosine residues in the intracellular domain.[6] This phosphorylation event creates docking sites for downstream signaling proteins, activating cascades such as the RAS/MAPK and PI3K/AKT pathways, which ultimately drive cell proliferation and survival.
Small molecule inhibitors typically function by competing with ATP for the binding pocket in the kinase domain, thereby preventing autophosphorylation and blocking all downstream signaling. Given the structural alerts from related compounds, it is postulated that 4-(Thiophen-2-yl)pyridin-2-amine acts as an ATP-competitive inhibitor of oncogenic kinases.
Figure 1: Postulated Mechanism of Action. 4-(Thiophen-2-yl)pyridin-2-amine is hypothesized to inhibit RTK signaling by blocking the ATP-binding site, preventing autophosphorylation and halting downstream pathways that drive cancer cell proliferation.
Recommended In Vitro Assay Cascade
A tiered approach is recommended to efficiently characterize the compound's activity profile, moving from broad phenotypic screening to specific target validation.
Sources
- 1. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Receptor Tyrosine Kinase Assays [discoverx.com]
Synthesis of 4-(Thiophen-2-yl)pyridin-2-amine Derivatives: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of the 4-(Thiophen-2-yl)pyridin-2-amine Scaffold
The 4-(thiophen-2-yl)pyridin-2-amine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties, arising from the fusion of a thiophene and a 2-aminopyridine moiety, make it a versatile building block for the synthesis of compounds with a wide range of biological activities. Derivatives of this scaffold have been investigated as potent inhibitors of various kinases, showcasing their potential in the development of novel therapeutics for cancer and other diseases.[1][2] The 2-aminopyridine fragment is a common pharmacophore in numerous approved drugs, known for its ability to form key hydrogen bond interactions with biological targets.[3] The thiophene ring, a bioisostere of the phenyl ring, often enhances metabolic stability and modulates the pharmacokinetic profile of drug candidates. This application note provides a comprehensive overview of the primary synthetic strategies for accessing 4-(thiophen-2-yl)pyridin-2-amine and its derivatives, with detailed experimental protocols, mechanistic insights, and characterization data to aid researchers in this promising area of drug development.
Strategic Approaches to Synthesis
The construction of the 4-(thiophen-2-yl)pyridin-2-amine framework can be broadly categorized into two main strategies:
-
Palladium-Catalyzed Cross-Coupling Reactions: This is the most prevalent and versatile approach, involving the formation of the C-C bond between the pyridine and thiophene rings. The Suzuki-Miyaura and Stille couplings are the most widely employed methods.
-
Multicomponent Reactions (MCRs): These reactions offer an efficient alternative for the de novo synthesis of the substituted pyridine ring in a single step from simple acyclic precursors.
This guide will delve into the practical aspects of these methodologies, providing detailed protocols and discussing the rationale behind the choice of reagents and reaction conditions.
Method 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, prized for its mild reaction conditions and tolerance of a broad range of functional groups.[4] The general strategy involves the palladium-catalyzed coupling of a halo-aminopyridine with a thiophene boronic acid or ester.
Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
-
Halogenated Pyridine: 2-Amino-4-bromopyridine is a common and commercially available starting material. The reactivity of the halide follows the order I > Br > Cl. While chloro-pyridines are less expensive, they often require more active catalysts and harsher reaction conditions.
-
Thiophene Boronic Acid/Ester: Thiophene-2-boronic acid is the most common coupling partner. Pinacol esters of the boronic acid can also be used and sometimes offer improved stability and solubility.
-
Palladium Catalyst: A variety of palladium(0) and palladium(II) catalysts can be employed. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are frequently used. The choice of ligand on the palladium center is crucial and can significantly impact the reaction efficiency.
-
Base: A base is required to activate the boronic acid. Inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used. The base also plays a role in the reductive elimination step of the catalytic cycle.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. Water is necessary for the dissolution of the inorganic base and plays a role in the transmetalation step.
Detailed Experimental Protocol: Synthesis of 4-(Thiophen-2-yl)pyridin-2-amine
This protocol is a representative procedure and may require optimization for specific derivatives.
Materials:
-
2-Amino-4-bromopyridine (1.0 equiv)
-
Thiophene-2-boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Magnetic stir bar
-
Schlenk flask or sealed reaction vial
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-amino-4-bromopyridine, thiophene-2-boronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction mixture is typically a suspension.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate is typically effective.[5]
Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Value/Condition | Rationale |
| Equivalents of Boronic Acid | 1.1 - 1.5 | To ensure complete consumption of the limiting halide. |
| Catalyst Loading | 1 - 5 mol% | Sufficient for catalytic turnover; higher loading may be needed for less reactive substrates. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Carbonates are effective and readily available. Cesium carbonate can be used for more challenging couplings. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O | Provides a biphasic system for the reaction. |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the substrates and the reaction temperature. |
Method 2: Stille Cross-Coupling
The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that utilizes organotin reagents.[6][7] It is known for its tolerance of a wide variety of functional groups and can be particularly useful when the corresponding boronic acid is unstable or difficult to prepare.[8]
Reaction Scheme:
Caption: General scheme of the Stille cross-coupling reaction.
Causality Behind Experimental Choices:
-
Organostannane Reagent: 2-(Tributylstannyl)thiophene is a common organotin reagent for this transformation. A significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing the tin byproducts.
-
Catalyst and Additives: Similar to the Suzuki coupling, a palladium catalyst is used. Additives such as copper(I) iodide (CuI) or lithium chloride (LiCl) can accelerate the transmetalation step and improve reaction yields.
-
Solvent: Anhydrous, polar aprotic solvents like DMF or toluene are typically used.
Detailed Experimental Protocol: Synthesis of 4-(Thiophen-2-yl)pyridin-2-amine
Materials:
-
2-Amino-4-iodopyridine (1.0 equiv)
-
2-(Tributylstannyl)thiophene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (degassed)
-
Magnetic stir bar
-
Schlenk flask
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-amino-4-iodopyridine, Pd(PPh₃)₄, and CuI.
-
Inert Atmosphere: Seal the flask and replace the atmosphere with an inert gas.
-
Solvent and Reagent Addition: Add degassed DMF, followed by the addition of 2-(tributylstannyl)thiophene via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as a polymeric fluorostannate.
-
Filter the mixture through a pad of Celite®.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Method 3: Multicomponent Reactions (MCRs)
Multicomponent reactions offer a highly efficient and atom-economical approach to the synthesis of complex molecules in a single step.[9] For the synthesis of substituted 2-aminopyridines, the Guareschi-Thorpe reaction and its variations are particularly relevant. These reactions typically involve the condensation of an α,β-unsaturated ketone, a malononitrile derivative, and an ammonia source.
Reaction Scheme:
Caption: General scheme of a multicomponent reaction for pyridine synthesis.
Causality Behind Experimental Choices:
-
Starting Materials: This approach requires the synthesis of a suitable α,β-unsaturated ketone precursor containing the thiophene moiety.
-
Catalyst: The reaction is often catalyzed by a base, such as piperidine, or an acid.
-
Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol at reflux.
While MCRs can be highly efficient, the synthesis of the required precursors can sometimes be a multi-step process.
Characterization of 4-(Thiophen-2-yl)pyridin-2-amine
The synthesized compounds should be thoroughly characterized to confirm their identity and purity. The following are typical analytical data for the parent compound.
Table 2: Analytical Data for 4-(Thiophen-2-yl)pyridin-2-amine
| Technique | Data |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.05 (d, J = 5.2 Hz, 1H), 7.55 (dd, J = 5.0, 1.1 Hz, 1H), 7.45 (dd, J = 3.7, 1.1 Hz, 1H), 7.12 (dd, J = 5.0, 3.7 Hz, 1H), 6.80 (dd, J = 5.2, 1.6 Hz, 1H), 6.65 (d, J = 1.0 Hz, 1H), 6.05 (s, 2H). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 159.5, 148.8, 144.5, 143.9, 128.8, 126.5, 125.0, 111.9, 106.8. |
| Mass Spectrometry (ESI) | m/z calculated for C₉H₈N₂S [M+H]⁺: 177.0481; found: 177.0483. |
Conclusion and Future Perspectives
The synthesis of 4-(thiophen-2-yl)pyridin-2-amine derivatives is a vibrant area of research with significant potential for the discovery of new therapeutic agents. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a robust and versatile strategy for the construction of this important scaffold. While the Stille coupling provides a viable alternative, the toxicity of organotin reagents is a considerable drawback. Multicomponent reactions represent a highly efficient approach, although they may require more elaborate precursor synthesis.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, including the use of earth-abundant metals and milder reaction conditions. The exploration of novel derivatives of the 4-(thiophen-2-yl)pyridin-2-amine core will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles. This guide provides a solid foundation for researchers to embark on the synthesis and exploration of this promising class of compounds.
References
-
Stille, J. K. Angew. Chem. Int. Ed. Engl.1986 , 25, 508–524. [Link]
-
Espinet, P.; Echavarren, A. M. Angew. Chem. Int. Ed.2004 , 43, 4704–4734. [Link]
-
Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95, 2457–2483. [Link]
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. Org. React.1997 , 50, 1–652. [Link]
-
Dömling, A.; Ugi, I. Angew. Chem. Int. Ed.2000 , 39, 3168–3210. [Link]
-
Zhu, J.; Wang, Q.; Wang, M. Multicomponent Reactions in Organic Synthesis; Wiley-VCH, 2014. [Link]
-
Still, W. C.; Kahn, M.; Mitra, A. J. Org. Chem.1978 , 43, 2923–2925. [Link]
-
El-Sayed, M. et al. Molecules2021 , 26, 1373. [Link]
-
Chemist's Cookbook. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Heravi, M. M. et al. Tetrahedron2014 , 70, 7-218. [Link]
-
Abdel-Aziz, A. A.-M. et al. ACS Omega2021 , 6, 8516–8527. [Link]
-
Farmer, L. J. et al. Bioorg. Med. Chem. Lett.2008 , 18, 6231–6235. [Link]
-
Zhu, L. et al. J. Med. Chem.2022 , 65, 11488–11505. [Link]
-
Suzuki, A. Pure & Appl. Chem.1985 , 57, 1749–1758. [Link]
-
Wang, J. et al. Bioorg. Med. Chem. Lett.2023 , 85, 129235. [Link]
-
Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega2023 . [Link]
-
Heravi, M. M. et al. RSC Adv.2024 , 14, 1-25. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
El-Faham, A. et al. Chemistry & Biology Interface2016 , 6, 1-10. [Link]
-
Al-Omair, M. A. et al. Molecules2022 , 27, 1-15. [Link]
-
Orie, K. J. et al. Mini-Rev. Med. Chem.2021 , 21, 1-15. [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI2021 . [Link]
-
Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. [Link]
-
Casares, J. A. et al. J. Am. Chem. Soc.1997 , 119, 3859–3860. [Link]
-
PubChem. 2-(2-(1-(6-(Benzo[b]thiophen-2-yl)pyrimidin-4-yl)piperidin-4-yl)ethoxy)-5-fluoropyrimidin-4-amine. [Link]
-
Al-Abdullah, E. S. et al. J. Saudi Chem. Soc.2016 , 20, S460-S467. [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Milano-Bicocca. [Link]
-
Almada, C. C. et al. J. Braz. Chem. Soc.2008 , 19, 1335-1341. [Link]
-
Özkırımlı, S. et al. TÜBİTAK Academic Journals2022 . [Link]
-
Navarro-Vázquez, A. et al. Organometallics2017 , 36, 2337-2347. [Link]
-
Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. J. Org. Chem.2012 . [Link]
-
Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. MDPI2023 . [Link]
-
Rueda-Espinosa, J. et al. ACS Omega2023 , 8, 29752-29758. [Link]
-
Perez-Temprano, M. H. et al. J. Am. Chem. Soc.2011 , 133, 13469-13479. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Nimc. Pyridine Synthesis: A Comprehensive Overview. [Link]
-
A Versatile One-Pot Synthesis of Polysubstituted Cyclopent-2-enimines from α,β-Unsaturated Amides via Imino-Nazarov Reaction. ResearchGate. [Link]
-
Boyer Research. 12 - Synthesis of Pyridines. [Link]
-
Li, W. et al. J. Med. Chem.2009 , 52, 4971-4974. [Link]
-
Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Amination of 4-(Thiophen-2-yl)pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Aryl Thienylpyridines
The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, N-aryl thienylpyridine scaffolds are of significant interest due to their prevalence in a wide array of biologically active molecules and functional materials. The strategic combination of the electron-rich thiophene ring and the electron-deficient pyridine ring, bridged by a nitrogen atom, gives rise to unique electronic and conformational properties. These properties are often exploited in the design of novel pharmaceuticals, agrochemicals, and organic electronics.
The Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the construction of C-N bonds, offering a significant advantage over classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[1] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to arylamines from aryl halides and primary or secondary amines.[2] Its application to heteroaromatic systems, such as 4-(thiophen-2-yl)pyridine, allows for the modular and convergent synthesis of complex molecular architectures.
This application note provides a comprehensive guide to the palladium-catalyzed amination of 4-(thiophen-2-yl)pyridine, detailing a robust experimental protocol, elucidating the underlying catalytic cycle, and offering practical insights for successful execution and troubleshooting.
The Catalytic Heart: Understanding the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the reaction. Bulky, electron-rich phosphine ligands are often employed to promote the desired reactivity.[3]
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, a halo-substituted 4-(thiophen-2-yl)pyridine) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst and releasing the desired N-aryl-4-(thiophen-2-yl)pyridine product.[4]
Caption: Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: Palladium-Catalyzed Amination of 4-Chloro-2-(thiophen-2-yl)pyridine with Aniline
This protocol provides a detailed procedure for the synthesis of N-phenyl-4-(thiophen-2-yl)pyridin-2-amine. The reaction conditions are based on established procedures for the amination of similar heteroaromatic systems.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Eq. | Supplier |
| 4-Chloro-2-(thiophen-2-yl)pyridine | C₉H₆ClNS | 195.67 | 1.0 | 1.0 | Commercially Available |
| Aniline | C₆H₇N | 93.13 | 1.2 | 1.2 | Commercially Available |
| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 | Commercially Available |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 0.04 | 0.04 | Commercially Available |
| Sodium tert-butoxide | NaO-t-Bu | 96.10 | 1.4 | 1.4 | Commercially Available |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 5 mL | - | Commercially Available |
Reaction Setup and Procedure
Caption: Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-2-(thiophen-2-yl)pyridine (195.7 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (14.0 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by the addition of aniline (111.8 mg, 1.2 mmol).
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction mixture with water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-phenyl-4-(thiophen-2-yl)pyridin-2-amine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst. |
| Insufficiently inert atmosphere | Ensure all glassware is thoroughly dried and the reaction is set up under a robust inert atmosphere (nitrogen or argon). Use degassed solvents. | |
| Poor quality base | Use freshly opened or properly stored sodium tert-butoxide. Consider using other bases like cesium carbonate or potassium phosphate for sensitive substrates. | |
| Side Product Formation | Hydrodehalogenation of the starting material | This can occur if the reductive elimination is slow. Try a more electron-rich ligand or a different solvent. |
| Homocoupling of the amine or aryl halide | Optimize the catalyst-to-ligand ratio. Ensure the reaction temperature is not excessively high. | |
| Difficulty in Purification | Product co-elutes with starting materials or byproducts | Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or purification technique (e.g., preparative HPLC). |
| Product is unstable on silica gel | Deactivate the silica gel with triethylamine before use. Minimize the time the product is on the column. |
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is a highly effective method for the synthesis of N-aryl-4-(thiophen-2-yl)pyridines. The protocol detailed in this application note provides a reliable starting point for researchers in drug discovery and materials science. By understanding the underlying mechanism and potential pitfalls, scientists can effectively utilize this powerful transformation to access a diverse range of valuable compounds. Careful optimization of the reaction parameters, including the choice of ligand, base, and solvent, is key to achieving high yields and purity.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-134). Thieme.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
-
Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed. (2008). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. (2019). Retrieved from [Link]
-
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile - MDPI. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Amination of Electron-Deficient Halothiophenes | Request PDF. (n.d.). Retrieved from [Link]
-
Synthesis, Structural Elucidation and Anti Microbial Screening of N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl) - Worldwidejournals.com. (n.d.). Retrieved from [Link]
-
N-(4-methylphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine - PubChem. (n.d.). Retrieved from [Link]
-
Buchwald coupling of 1 with various anilines and 2‐aminopyridines... - ResearchGate. (n.d.). Retrieved from [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - eScholarship.org. (2024). Retrieved from [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (2007). Retrieved from [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides - Wiley Analytical Science. (2019). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]_amination)
Sources
Synthesis of 4-(Thiophen-2-yl)pyridin-2-amine: A Detailed Guide for Researchers
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4-(Thiophen-2-yl)pyridin-2-amine, a molecule of significant interest in medicinal chemistry and drug development due to its prevalence in various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedure, but also the underlying scientific rationale for key experimental choices.
Introduction
Heterocyclic compounds containing both pyridine and thiophene moieties are prominent scaffolds in a wide array of pharmacologically active molecules. The unique electronic properties and hydrogen bonding capabilities of the 2-aminopyridine group, combined with the diverse reactivity of the thiophene ring, make 4-(Thiophen-2-yl)pyridin-2-amine a valuable building block for the synthesis of novel therapeutic agents. Its derivatives have shown potential in various therapeutic areas, including as kinase inhibitors and for their anti-cancer properties.
The synthesis of this bi-heterocyclic system is most effectively achieved through palladium-catalyzed cross-coupling reactions, which allow for the precise and efficient formation of the crucial carbon-carbon bond between the pyridine and thiophene rings. Among the various cross-coupling methods, the Suzuki-Miyaura reaction stands out for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach
The most logical and widely employed strategy for the synthesis of 4-(Thiophen-2-yl)pyridin-2-amine is the Suzuki-Miyaura cross-coupling reaction. This approach involves the palladium-catalyzed reaction between a halo-substituted pyridine and a thiophene-boronic acid derivative. For this specific synthesis, the key disconnection is between the C4 position of the pyridine ring and the C2 position of the thiophene ring.
The chosen precursors are 4-bromopyridin-2-amine and thiophene-2-boronic acid . The bromine atom on the electron-deficient pyridine ring serves as an excellent leaving group for the oxidative addition step in the catalytic cycle. Thiophene-2-boronic acid is a commercially available and relatively stable organoboron reagent.
Figure 1: Retrosynthetic analysis of 4-(Thiophen-2-yl)pyridin-2-amine via the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Insights: The Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of 4-bromopyridin-2-amine, forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid is activated by a base (e.g., carbonate) to form a more nucleophilic boronate species. This species then transfers the thiophene group to the palladium center, displacing the bromide ligand.
-
Reductive Elimination: The two organic groups (the pyridine and thiophene moieties) on the palladium center undergo reductive elimination to form the final product, 4-(Thiophen-2-yl)pyridin-2-amine, and regenerate the active Pd(0) catalyst.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is designed to be a robust and reproducible method for the synthesis of 4-(Thiophen-2-yl)pyridin-2-amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromopyridin-2-amine | ≥97% | Commercially Available | |
| Thiophene-2-boronic acid | ≥98% | Commercially Available | |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Commercially Available | |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Should be finely powdered. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Should be degassed. |
| Deionized Water | Should be degassed. | ||
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine (saturated NaCl solution) | For washing. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. | ||
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-bromopyridin-2-amine (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
The flask is then sealed with a rubber septum, and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling three times.
-
-
Solvent Addition and Degassing:
-
Under a positive pressure of the inert gas, add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio by volume). The amount of solvent should be sufficient to ensure good stirring (a concentration of approximately 0.1 M with respect to the limiting reagent is a good starting point).
-
It is crucial to degas the solvent mixture prior to addition to remove dissolved oxygen, which can deactivate the palladium catalyst. This can be achieved by bubbling an inert gas through the solvent for 15-20 minutes or by the freeze-pump-thaw method.
-
-
Reaction:
-
The reaction mixture is heated to 80-90 °C with vigorous stirring under the inert atmosphere.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete, the mixture is allowed to cool to room temperature.
-
The reaction mixture is then diluted with ethyl acetate and water.
-
The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing the polarity). The fractions containing the desired product are collected and the solvent is evaporated to yield 4-(Thiophen-2-yl)pyridin-2-amine as a solid.
-
Characterization and Validation
The identity and purity of the synthesized 4-(Thiophen-2-yl)pyridin-2-amine should be confirmed by standard analytical techniques.
| Parameter | Expected Value/Observation |
| Appearance | Off-white to pale yellow solid |
| Yield | 70-90% (typical) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.1 (d, 1H, pyridine-H6), ~7.4-7.2 (m, 2H, thiophene-H), ~7.0 (m, 1H, thiophene-H), ~6.8 (dd, 1H, pyridine-H5), ~6.5 (d, 1H, pyridine-H3), ~4.5 (br s, 2H, -NH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~159, ~148, ~146, ~144, ~128, ~125, ~124, ~112, ~107 |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₉H₉N₂S: 177.05; found: ~177.1 |
Note: The exact chemical shifts (δ) and coupling constants (J) in the NMR spectra may vary slightly depending on the solvent and concentration.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Palladium catalysts are toxic and should be handled with care.
-
1,4-Dioxane is a flammable liquid and a potential carcinogen.
-
4-Bromopyridin-2-amine is an irritant.
-
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere to prevent the deactivation of the catalyst and potential side reactions.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Ensure the palladium catalyst is of good quality and the reaction is performed under a strict inert atmosphere. |
| Insufficient degassing of solvents | Thoroughly degas the solvents before use. | |
| Poor quality of boronic acid | Use fresh or properly stored thiophene-2-boronic acid. Boronic acids can degrade over time. | |
| Inappropriate base or solvent | Optimize the base and solvent system. Sometimes a stronger base like K₃PO₄ or Cs₂CO₃ may be required. | |
| Formation of side products (e.g., homo-coupling) | Reaction temperature too high or reaction time too long | Monitor the reaction closely and stop it once the starting material is consumed. |
| Impurities in starting materials | Purify the starting materials if necessary. | |
| Difficult purification | Co-elution of product with impurities | Optimize the eluent system for column chromatography. A different solvent system or a gradient elution may be necessary. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 4-(Thiophen-2-yl)pyridin-2-amine. By following the detailed protocol and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently produce this valuable building block for their drug discovery and development programs. The key to a successful synthesis lies in the use of high-quality reagents, meticulous experimental technique, and a thorough understanding of the reaction mechanism.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457–2483. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40(24), 4544-4568. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41(22), 4176-4211. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41(11), 1461–1473. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Byproduct Analysis of 4-(Thiophen-2-yl)pyridin-2-amine
Welcome to the technical support center for the synthesis of 4-(Thiophen-2-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental outcomes.
Introduction to the Synthesis of 4-(Thiophen-2-yl)pyridin-2-amine
The synthesis of 4-(Thiophen-2-yl)pyridin-2-amine and its derivatives is of significant interest in medicinal chemistry due to their potential biological activities.[1] A prevalent and versatile method for constructing the C-C bond between the pyridine and thiophene rings is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction typically involves the coupling of a halopyridine with a thiophene boronic acid or vice versa. While robust, this method can present challenges, including the formation of various byproducts that complicate purification and reduce yields. This guide will focus on troubleshooting these issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 4-(Thiophen-2-yl)pyridin-2-amine, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in a Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes and Solutions:
-
Poor Catalyst Activity: The Pd(0) species is the active catalyst.[4] Incomplete reduction of a Pd(II) precatalyst or oxidative degradation of the Pd(0) catalyst can lead to low activity.
-
Solution: Ensure you are using a high-quality palladium source and phosphine ligand. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or employing a robust pre-catalyst system. Degas your solvent and reaction mixture thoroughly with an inert gas (Argon or Nitrogen) to prevent oxidation of the catalyst.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for a successful Suzuki coupling.[5]
-
Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF, often with water). The presence of a small amount of water can be beneficial, especially when using inorganic bases.[6] Temperature optimization is also key; while higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and byproduct formation.
-
-
Starting Material Impurities: Impurities in your 4-halopyridin-2-amine or thiophene-2-boronic acid can inhibit the catalyst or lead to side reactions.
-
Solution: Verify the purity of your starting materials by NMR and/or LC-MS. Recrystallize or chromatograph them if necessary.
-
-
Steric Hindrance: While less of a concern for this specific molecule, bulky substituents near the coupling site can hinder the reaction.[7]
-
Solution: If you are working with substituted analogs, consider using a more sterically demanding and electron-rich phosphine ligand (e.g., a Buchwald ligand) to promote oxidative addition.[6]
-
Q2: I've isolated my product, but it's contaminated with several byproducts. What are they and how can I get rid of them?
Byproduct formation is a common challenge. Understanding the potential side reactions is the first step towards mitigating them.
Common Byproducts and Their Origins:
| Byproduct Name | Structure (Example) | Common Cause | Mitigation Strategy |
| Homocoupled Thiophene | 2,2'-Bithiophene | Reaction of two molecules of the thiophene boronic acid. | Use a slight excess of the halopyridine, optimize the catalyst/ligand ratio, and ensure slow addition of the boronic acid. |
| Homocoupled Pyridine | 4,4'-Bi(pyridin-2-amine) | Reaction of two molecules of the halopyridine. | Less common than boronic acid homocoupling, but can be minimized by optimizing reaction conditions. |
| Protodeborylated Thiophene | Thiophene | The boronic acid group is replaced by a hydrogen atom from the solvent or base. | Use anhydrous solvents (if compatible with the chosen base) and a non-protic base. Ensure the base is sufficiently strong. |
| Dehalogenated Pyridine | Pyridin-2-amine | The halogen on the pyridine is replaced by a hydrogen atom. | This can be a result of side reactions involving the catalyst. Optimizing the ligand and reaction temperature can help. |
| Ligand-derived Impurities | Phenylated Pyridine | If using triphenylphosphine (PPh₃) as a ligand, phenyl groups can sometimes transfer to the product.[8] | Use a different phosphine ligand, such as a trialkylphosphine or a biarylphosphine (e.g., SPhos, XPhos).[8] |
Purification Strategies:
-
Column Chromatography: This is the most common method for separating the desired product from byproducts. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often effective.
-
Recrystallization: If the product is a solid and has a suitable solubility profile, recrystallization can be a highly effective purification technique.
-
Acid-Base Extraction: The basicity of the aminopyridine moiety can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the desired product into the aqueous phase. The aqueous layer is then basified and the pure product is extracted back into an organic solvent.
Frequently Asked Questions (FAQs)
Q: What is the best palladium catalyst for the Suzuki coupling to synthesize 4-(Thiophen-2-yl)pyridin-2-amine?
A: There is no single "best" catalyst as the optimal choice can depend on the specific substrates and reaction conditions. However, Pd(PPh₃)₄ is a commonly used and often effective catalyst for Suzuki reactions.[9] For more challenging couplings, or to minimize ligand-derived impurities, catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand like XPhos, SPhos, or RuPhos are excellent alternatives.
Q: How can I monitor the progress of my reaction?
A: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the limiting starting material and the appearance of a new spot for the product indicate the reaction is proceeding. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q: My NMR spectrum of the final product looks messy, even after chromatography. What could be the issue?
A: A complex NMR spectrum could indicate the presence of inseparable impurities or product degradation.
-
Inseparable Impurities: Some byproducts may have very similar polarities to your product, making chromatographic separation difficult. Re-purification using a different solvent system or a different technique (e.g., preparative HPLC) may be necessary.
-
Product Degradation: Aminopyridines can be sensitive to air and light. Ensure your purified product is stored under an inert atmosphere and protected from light.
-
Residual Solvent: Ensure your product is thoroughly dried under high vacuum to remove any residual solvents from the purification, which can complicate the NMR spectrum.
-
Pyridine-Induced Solvent Shifts: If you are using a deuterated solvent like pyridine-d₅, be aware that it can cause significant shifts in the NMR spectrum of hydroxylic or amine protons.[10]
Q: What are the key analytical techniques for characterizing 4-(Thiophen-2-yl)pyridin-2-amine and its byproducts?
A: A combination of techniques is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the structure of the final product and identifying impurities.
-
Mass Spectrometry (MS): Provides the molecular weight of the product and can help identify byproducts. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add 4-bromo-pyridin-2-amine (1.0 eq), thiophene-2-boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., a mixture of dioxane and water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: ¹H NMR Sample Preparation
-
Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved. If not, sonication may help.
-
Acquire the ¹H NMR spectrum. The expected spectrum should show characteristic signals for the pyridine and thiophene protons, as well as the amine protons.
Visualizing the Process
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
References
-
MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
-
Thieme. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]
-
ACS Publications. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]
-
NIH. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. Retrieved from [Link]
-
MDPI. (n.d.). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Retrieved from [Link]
-
ACS Publications. (n.d.). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Retrieved from [Link]
-
Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
NIH. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (n.d.). Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
RSC Publishing. (2024). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. Dalton Transactions. Retrieved from [Link]
-
ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. Retrieved from [Link]
Sources
- 1. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Removing palladium catalyst from "4-(Thiophen-2-yl)pyridin-2-amine"
Technical Support Center: Palladium Catalyst Removal
Introduction: The Challenge of Purifying Heterocyclic Amines
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical solutions for removing residual palladium catalysts from 4-(Thiophen-2-yl)pyridin-2-amine, a common intermediate in pharmaceutical development. This molecule is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1]
The purification of this specific compound presents a significant challenge due to its molecular structure. The pyridine nitrogen and the thiophene sulfur can act as strong ligands, chelating with residual palladium species.[2] This strong interaction makes traditional purification methods like simple filtration or crystallization often insufficient, leading to final products contaminated with palladium, which is strictly regulated by bodies like the ICH.[2][3][4] This guide will walk you through proven methods to achieve the required purity for your active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from 4-(Thiophen-2-yl)pyridin-2-amine?
A1: The difficulty arises from strong coordination between the palladium metal center and the heteroatoms in your product.[2] The pyridine nitrogen and the thiophene sulfur can form a stable chelate with dissolved palladium species (e.g., Pd(II)) or coordinate to the surface of palladium nanoparticles (Pd(0)). This binding keeps the palladium in solution with your product, preventing its removal through simple physical means.
Q2: What are the regulatory limits for palladium in pharmaceutical products?
A2: Regulatory agencies have stringent limits on elemental impurities. According to the ICH Q3D guidelines, palladium is a Class 2B element. The permitted daily exposure (PDE) for oral administration is 100 µ g/day , which for a standard daily dose often translates to a concentration limit of 10 ppm in the final API.[2]
Q3: What are the primary methods for palladium removal?
A3: The most effective methods rely on adsorption onto a solid support with a high affinity for palladium.[2] These include:
-
Activated Carbon: A cost-effective and widely used adsorbent.[3][5]
-
Functionalized Silica Scavengers: Silica gels modified with functional groups like thiols, thioureas, or amines that selectively bind palladium.[3][6]
-
Polymer-Bound Scavengers: Resins functionalized with similar palladium-affine groups.[6] In some cases, specialized crystallization or extraction techniques can also be effective, though they are often system-dependent.[3][4]
Q4: Can I just use column chromatography to remove the palladium?
A4: While possible, column chromatography is often not ideal for large-scale palladium removal due to high cost, solvent consumption, and potential for product loss on the column.[4][7] It is generally reserved for small-scale lab purifications. Scavenging techniques are typically more scalable and cost-effective for process chemistry.[8]
Troubleshooting Guide & Optimization
This section addresses common issues encountered during the purification of 4-(Thiophen-2-yl)pyridin-2-amine and provides actionable solutions.
Issue 1: High Palladium Levels (>50 ppm) Persist After Initial Purification Attempts.
-
Primary Cause: The chosen purification method lacks sufficient affinity to overcome the strong chelation of palladium by the product molecule.[2] The palladium may also exist in various oxidation states (Pd(0), Pd(II)), not all of which are effectively captured by a single method.[3]
-
Troubleshooting Steps & Solutions:
-
Implement a Scavenger Screening Protocol: The optimal scavenger is highly process-dependent.[3] A small-scale screening of different scavenger types is the most effective first step.
-
Action: Test activated carbon, a thiol-functionalized silica (e.g., SiliaMetS® Thiol), and a trimercaptotriazine (TMT)-based scavenger (e.g., SiliaMetS® TMT).[6] See the detailed protocol below.
-
-
Optimize Scavenging Conditions: The efficiency of scavenging is dependent on time, temperature, and scavenger loading.
-
Action: Increase the scavenger loading (start with 5-10 wt% relative to the crude product). Increase the contact time (e.g., from 2 hours to 18 hours). Gently heat the mixture (e.g., to 40-50 °C) to improve kinetics, but monitor for product degradation. A Pfizer case study demonstrated success by agitating a THF solution with activated carbon at 45°C for 18 hours.[3]
-
-
Consider a Pre-Treatment Step: If you suspect a mix of palladium species, a mild oxidation or reduction step can convert them to a single form that is more easily scavenged.
-
Action: Before adding the scavenger, you could introduce a mild oxidant to convert Pd(0) to Pd(II), which is often more effectively captured by thiol or amine scavengers. Conversely, a mild reductant can precipitate Pd(0) which can then be adsorbed. This step requires careful development to avoid impacting your product.
-
-
Decision-Making Workflow for Palladium Removal
The following diagram outlines a logical workflow for selecting and implementing a palladium removal strategy.
Caption: Decision workflow for selecting a palladium scavenging method.
Issue 2: Significant Product Loss During Scavenging.
-
Primary Cause: Non-specific adsorption of your polar, heteroaromatic product onto the scavenger matrix.[2][3] This is particularly common with high-surface-area materials like activated carbon.
-
Troubleshooting Steps & Solutions:
-
Reduce Scavenger Loading: You may be using an excessive amount of scavenger.
-
Action: Titrate the amount of scavenger downwards. Run parallel experiments with 1, 2, 5, and 10 wt% activated carbon to find the sweet spot that minimizes palladium without significant product loss.
-
-
Switch to a More Selective Scavenger: Functionalized silicas are generally more selective than activated carbon and exhibit lower non-specific binding.
-
Action: If product loss is high with carbon, prioritize thiol- or TMT-functionalized silica scavengers.[3] Although more expensive, the improved yield can justify the cost.
-
-
Improve Product Recovery from the Scavenger: Ensure you are thoroughly washing the scavenger post-filtration.
-
Action: After filtering off the scavenger, wash the filter cake with several portions of fresh, warm solvent. Combine the washes with the filtrate. Be aware that excessive washing can sometimes leach a small amount of palladium back into the solution, so optimization is key.[3]
-
-
Data Summary: Comparison of Common Palladium Scavengers
| Scavenger Type | Mechanism | Pros | Cons | Typical Pd Reduction |
| Activated Carbon | Adsorption (Pd(0)) & some Chelation | Low cost, high capacity, effective for Pd(0) nanoparticles.[3][5] | Can cause significant product loss via non-specific binding; may require higher temperatures and longer times.[2][3] | >95% |
| Thiol-Silica (Si-Thiol) | Covalent/Coordinative Bonding (Pd(II)) | High selectivity, low product loss, mild conditions.[3][6] | Higher cost, lower capacity than carbon, less effective for some Pd(0) species. | >99% |
| TMT-Silica (Si-TMT) | Strong Chelation (multiple Pd species) | Very high affinity for palladium, effective for various species, fast kinetics.[3][6] | Highest cost, potential for sulfur-based impurities to leach from the scavenger. | >99.9% |
| Amine-Silica (Si-Amine) | Coordination (Pd(II)) | Moderate cost, effective for acidic palladium species. | Lower affinity than thiol or TMT scavengers. | >90% |
Experimental Protocols
Protocol 1: General Batch Scavenging Procedure
This protocol provides a step-by-step guide for a typical lab-scale scavenging experiment.
Caption: Standard workflow for a batch-mode palladium scavenging experiment.
-
Dissolution: Dissolve the crude 4-(Thiophen-2-yl)pyridin-2-amine in a suitable solvent (e.g., THF, Ethyl Acetate, Toluene) to a concentration of approximately 50-100 mg/mL.[2]
-
Scavenger Addition: Add the selected scavenger.
-
For Activated Carbon: Add 0.1-0.2 weight equivalents (e.g., 100-200 mg of carbon for every 1 g of crude product).[3]
-
For Functionalized Silica: Add 4-10 molar equivalents relative to the initial palladium catalyst loading. If the initial Pd amount is unknown, a good starting point is 5-10 wt% of the scavenger relative to the crude product.[9]
-
-
Stirring: Stir the suspension at room temperature or elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours.[2][3] The optimal time and temperature should be determined empirically.
-
Filtration: Cool the mixture to room temperature and filter it through a pad of Celite® or another filter aid to remove the solid scavenger.[7]
-
Washing: Wash the filter cake with 2-3 portions of the fresh solvent to ensure complete recovery of the product.[3]
-
Analysis: Combine the filtrate and washes. Remove the solvent under reduced pressure. Submit a sample of the purified product for palladium analysis by ICP-MS to quantify the removal efficiency.
References
-
Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: ACS Publications, Organic Process Research & Development URL: [Link]
-
Title: How to Remove Palladium in three easy steps Source: Biotage URL: [Link]
-
Title: Using Metal Scavengers to Remove Trace Metals such as Palladium Source: Biotage URL: [Link]
-
Title: Quickly and Easily Remove Residual Metals from APIs to Approved Levels Source: Sopachem URL: [Link]
-
Title: Removal of palladium (Pd) catalysts Source: Osaka Gas Chemicals Co., Ltd. URL: [Link]
-
Title: Your trick to remove residual palladium Source: Reddit r/Chempros URL: [Link]
-
Title: Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study Source: MDPI URL: [Link]
-
Title: How can i remove palladium Pd catalyst easily? Source: ResearchGate URL: [Link]
-
Title: SiliaMetS Metal Scavengers : an Efficient Tool to Remove Metal Impurities Source: Technology Networks URL: [Link]
-
Title: SiliametS Metal Scavengers - White Paper Source: Velocity Scientific Solutions URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group Source: ACS Publications, The Journal of Organic Chemistry URL: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. sopachem.com [sopachem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. velocityscientific.com.au [velocityscientific.com.au]
Validation & Comparative
The Rise of Thiophene-Based Scaffolds: A Comparative Analysis of 4-(Thiophen-2-yl)pyridin-2-amine Derivatives Against Next-Generation EGFR Inhibitors
Introduction: The Enduring Challenge of Targeting EGFR in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, governing critical processes such as proliferation, differentiation, and survival.[1] Its dysregulation, often through activating mutations or overexpression, is a well-established driver in numerous malignancies, most notably non-small cell lung cancer (NSCLC). This has rendered EGFR a prime therapeutic target, leading to the development of several generations of small-molecule tyrosine kinase inhibitors (TKIs) that have transformed patient outcomes.
However, the clinical utility of these inhibitors is frequently hampered by the emergence of drug resistance, primarily through secondary mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation.[2] This continuous evolutionary battle between drug and tumor necessitates a relentless pursuit of novel chemical scaffolds that can overcome existing resistance mechanisms and offer improved selectivity and potency.
This guide provides a comparative analysis of an emerging class of EGFR inhibitors based on the 4-(Thiophen-2-yl)pyridin-2-amine scaffold. While comprehensive data on this specific molecule is nascent, recent studies on its derivatives have revealed promising anti-tumor activity.[3][4] We will contextualize the potential of this scaffold by comparing its reported preclinical performance against established first, second, and third-generation EGFR inhibitors, providing researchers and drug development professionals with a technical overview of the current landscape and future directions.
The Evolving Landscape of EGFR Tyrosine Kinase Inhibitors
The clinical journey of EGFR TKIs is marked by a generational progression, each designed to address the limitations of its predecessors.
-
First-Generation (Reversible TKIs): Gefitinib and Erlotinib were the pioneers, demonstrating significant efficacy in patients with activating EGFR mutations like exon 19 deletions and the L858R point mutation.[2] These inhibitors are ATP-competitive and bind reversibly to the kinase domain. Their limitation lies in their ineffectiveness against the T790M resistance mutation.[5]
-
Second-Generation (Irreversible Pan-ErbB Inhibitors): Afatinib represents this class, characterized by its irreversible covalent binding to the kinase domain and its broader activity against other ErbB family members.[6] While developed to overcome T790M-mediated resistance, clinically achievable concentrations are often insufficient for this purpose.[6]
-
Third-Generation (Mutant-Selective, Irreversible TKIs): Osimertinib is the leading example, engineered to selectively and irreversibly inhibit both sensitizing mutations and the T790M resistance mutation while sparing wild-type (WT) EGFR.[7][8] This selectivity profile translates to a wider therapeutic window and reduced side effects. However, resistance can still emerge, often through mutations like C797S.[2]
A New Contender: The 4-(Thiophen-2-yl)pyridin-2-amine Scaffold
Recent medicinal chemistry efforts have explored novel heterocyclic systems to identify new EGFR inhibitors. The 4-(thiophen-2-yl)pyridin-2-amine core represents a promising pharmacophore. The thiophene ring can act as a hydrophobic tail, while the pyridine moiety can bind to the adenine-binding pocket of EGFR.[9]
A recent study detailing the synthesis and biological evaluation of a series of 4-thiophenyl-pyridine and pyrimidine derivatives has provided the first glimpse into the potential of this scaffold.[3][4] Several of these compounds exhibited potent anti-proliferative activity and direct inhibition of EGFR kinase.
Head-to-Head Comparison: Biochemical Potency
The inhibitory concentration (IC50) is a critical metric for evaluating the potency of a drug. The following table summarizes the reported IC50 values for key inhibitors against EGFR. It is important to note that IC50 values can vary between different assay conditions and laboratories.
| Compound/Class | Generation | Mechanism | EGFR (Wild-Type) IC50 | EGFR (L858R) IC50 | EGFR (T790M) IC50 | Selectivity for Mutant vs. WT |
| Gefitinib | 1st | Reversible | ~100-500 nM | ~10-50 nM | >10,000 nM | Moderate |
| Erlotinib | 1st | Reversible | ~50-200 nM | ~5-20 nM | >5,000 nM | Moderate |
| Afatinib | 2nd | Irreversible | ~0.5-10 nM | ~0.1-1 nM | ~10-100 nM | Low |
| Osimertinib | 3rd | Irreversible | ~100-500 nM | ~1-15 nM | ~1-15 nM | High |
| Thiophenyl-Pyridine Derivative (10b) | Novel | Reversible (Predicted) | Not Reported | Not Reported | 161 nM (EGFR Kinase) | Not Determined |
| Thiophenyl-Pyridine Derivative (2a) | Novel | Reversible (Predicted) | Not Reported | Not Reported | 209 nM (EGFR Kinase) | Not Determined |
Data for established inhibitors are compiled from multiple sources for representative ranges. Data for Thiophenyl-Pyridine derivatives are from a single study and represent inhibition of a general EGFR kinase assay.[4]
Analysis: The initial data for the thiophenyl-pyridine derivatives, with IC50 values in the sub-micromolar range, are encouraging.[3][4] For instance, compound 10b shows an EGFR IC50 of 0.161 µM (161 nM).[4] While not as potent as the established inhibitors against their primary targets (e.g., osimertinib against T790M), this demonstrates that the scaffold possesses inherent EGFR inhibitory activity.
A key area for future development of this scaffold will be to improve potency and, crucially, to establish its selectivity profile against mutant versus wild-type EGFR. The success of osimertinib is largely due to its high selectivity, which minimizes off-target effects.[8] Further structure-activity relationship (SAR) studies on the 4-(thiophen-2-yl)pyridin-2-amine core will be necessary to optimize for both potency and selectivity.
Visualizing the EGFR Signaling Cascade and Inhibition Mechanisms
To understand how these inhibitors function, it is essential to visualize the EGFR signaling pathway and the different modes of inhibitor binding.
Canonical EGFR Signaling Pathway
The following diagram illustrates the activation of the EGFR pathway, which is a primary target for the inhibitors discussed.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Mechanisms of EGFR Kinase Inhibition
The following diagram illustrates the different binding mechanisms of first, second, and third-generation TKIs at the ATP-binding pocket of the EGFR kinase domain.
Caption: Comparison of binding mechanisms for different generations of EGFR inhibitors.
Experimental Protocols for Comparative Evaluation
To ensure the scientific integrity of any comparison between novel and established inhibitors, standardized and well-controlled assays are paramount. Below are foundational protocols for the biochemical and cellular characterization of EGFR inhibitors.
EGFR Kinase Activity Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase. The ADP-Glo™ Kinase Assay is a common luminescent-based method.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A proprietary reagent depletes the remaining ATP, and then ADP is converted into ATP, which is used to generate a luminescent signal via a luciferase reaction. The light output is directly proportional to kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA), ATP solution (concentration near the Km for EGFR, e.g., 15-50 µM), and a suitable peptide substrate (e.g., Y12-Sox).[10] Reconstitute the recombinant EGFR enzyme (WT or mutant) in kinase buffer.
-
Compound Dilution: Perform a serial dilution of the test compounds (e.g., 4-(thiophen-2-yl)pyridin-2-amine derivatives, Osimertinib) in DMSO, followed by a further dilution in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the EGFR enzyme solution. Add 0.5 µL of the diluted compound or DMSO (vehicle control). Incubate for 30 minutes at room temperature to allow for compound binding.[10]
-
Initiate Reaction: Start the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.[10] Incubate for 60 minutes at room temperature.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[11]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[11]
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (Cell-Based)
This assay measures the effect of an inhibitor on the proliferation and viability of cancer cell lines that are dependent on EGFR signaling. The MTT assay is a widely used colorimetric method.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[12] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed EGFR-dependent cancer cells (e.g., NCI-H1975 for T790M, HCC827 for exon 19 deletion) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.[13] Include a DMSO vehicle control.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[14]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[14] Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the results to generate a dose-response curve and determine the GI50/IC50 value.
Western Blot for EGFR Phosphorylation (Target Engagement)
This assay confirms that the inhibitor engages its target in a cellular context by measuring the reduction in EGFR autophosphorylation.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies. A primary antibody detects phosphorylated EGFR (p-EGFR), and another detects total EGFR. A secondary antibody conjugated to an enzyme (like HRP) allows for chemiluminescent detection.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Plate EGFR-dependent cells and starve them of serum overnight. Treat with the inhibitor for 1-2 hours. Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.[10] Immediately place the plate on ice and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an ECL chemiluminescence substrate and image the bands using a digital imager.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total EGFR and/or a loading control like β-actin.[16]
-
Data Analysis: Use densitometry to quantify the band intensities. The key readout is the ratio of p-EGFR to total EGFR, which demonstrates the inhibitor's ability to block target phosphorylation.
Workflow for Novel Inhibitor Characterization
The following diagram outlines a logical workflow for the initial characterization of a novel EGFR inhibitor scaffold.
Caption: A typical screening cascade for identifying and validating novel EGFR inhibitors.
Discussion and Future Perspectives
The 4-(thiophen-2-yl)pyridin-2-amine scaffold represents an intriguing starting point for the development of new EGFR inhibitors. The initial data, while preliminary, demonstrate that derivatives of this class can inhibit EGFR in the sub-micromolar range.[3][4] This positions them as valid "hits" in a drug discovery program.
The path forward requires a systematic and rigorous approach. Key questions that need to be addressed through further research include:
-
Potency against Mutant EGFR: What is the activity of these compounds against clinically relevant activating mutations (L858R, ex19del) and resistance mutations (T790M)? This is the most critical next step.
-
Selectivity: How do these compounds perform against wild-type EGFR? A high selectivity index for mutant over wild-type EGFR is the hallmark of a successful third-generation inhibitor and is crucial for a favorable safety profile.
-
Mechanism of Action: Do these compounds bind reversibly or irreversibly? Do they form covalent bonds with Cys797? Co-crystallography studies would be invaluable in elucidating the binding mode and guiding further design.
-
Overcoming Resistance: Can this scaffold be optimized to inhibit EGFR harboring C797S, a key mechanism of resistance to osimertinib?
References
-
El-Gamal, M. I., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 13(19), 12833-12853. Available from: [Link]
-
Jia, Y., et al. (2016). Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors. Nature, 534(7605), 129-132. Available from: [Link]
-
El-Gamal, M. I., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. ResearchGate. Available from: [Link]
-
Atef, O., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 28(11), 4307. Available from: [Link]
-
El-Gamal, M. I., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. National Institutes of Health. Available from: [Link]
-
BPS Bioscience. (n.d.). EGFR(L858R) Kinase Assay Kit. Available from: [Link]
-
Zhang, T., et al. (2017). Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer. Molecules, 22(12), 2199. Available from: [Link]
-
ResearchGate. (n.d.). A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib. Available from: [Link]
-
Schlenk, R. F., et al. (2023). Zipalertinib—A Novel Treatment Opportunity for Non-Small Cell Lung Cancers with Exon 20 Insertions and Uncommon EGFR Mutations. Cancers, 15(23), 5697. Available from: [Link]
-
Oda, K., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports, 9(1), 13545. Available from: [Link]
-
ResearchGate. (n.d.). In vitro sensitivity to afatinib. Eleven cell lines with IC50 values.... Available from: [Link]
-
Floc'h, N., et al. (2013). Sensitization of EGFR Wild-Type Non–Small Cell Lung Cancer Cells to EGFR-Tyrosine Kinase Inhibitor Erlotinib. Molecular Cancer Therapeutics, 12(8), 1545-1555. Available from: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]
-
Kanda, R., et al. (2017). Characterization of EGFR T790M, L792F, and C797S Mutations as Mechanisms of Acquired Resistance to Afatinib in Lung Cancer. Molecular Cancer Therapeutics, 16(6), 1104-1113. Available from: [Link]
-
FineTest. (2025). EGFR Western Blot Protocol. Available from: [Link]
-
ResearchGate. (n.d.). (A) IC50 values of EGFR inhibitors against non-small cell lung cancer.... Available from: [Link]
-
Li, C., et al. (2023). Afatinib overcoming resistance to icotinib and osimertinib in NSCLC with leptomeningeal metastasis in patients with acquired EGFR L858R/T790M or L858R/S768I mutations. BMC Neurology, 23(1), 374. Available from: [Link]
-
Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Available from: [Link]
-
Li, W., et al. (2018). EGFR Primary T790M and L858R Double Mutation Confers Clinical Benefit to Erlotinib and Resistance to Osimertinib in One Lung Ade. Journal of Cancer Science & Therapy, 10(11). Available from: [Link]
-
Tanaka, H., et al. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 12(5), 4029-4037. Available from: [Link]
-
Ou, S. I., et al. (2022). Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review. Frontiers in Oncology, 12, 878 uncommon. Available from: [Link] uncommon/full
-
protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Available from: [Link]
-
ClinicalTrials.gov. (n.d.). Osimertinib and Gefitinib in EGFR Inhibitor naïve Advanced EGFR Mutant Lung Cancer. Available from: [Link]
-
ResearchGate. (2016). How could I detect EGFR by western blot effectively?. Available from: [Link]
-
National Institutes of Health. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Available from: [Link]
-
Costa, D. B., et al. (2008). Effects of erlotinib in EGFR mutated non-small cell lung cancers with resistance to gefitinib. Clinical Cancer Research, 14(21), 7060-7067. Available from: [Link]
-
Janjigian, Y. Y., et al. (2014). Dual Inhibition of EGFR with Afatinib and Cetuximab in Kinase Inhibitor-Resistant EGFR-Mutant Lung Cancer With and Without T790M Mutations. Cancer Discovery, 4(9), 1036-1045. Available from: [Link]
-
Kim, Y., et al. (2018). Impact of EGFR genotype on the efficacy of osimertinib in EGFR tyrosine kinase inhibitor-resistant patients with non-small cell lung cancer: a prospective observational study. OncoTargets and Therapy, 11, 783-789. Available from: [Link]
-
Kim, J. S., et al. (2018). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. ACS Omega, 3(10), 14506-14514. Available from: [Link]
-
YouTube. (2018). Osimertinib For Uncommon EGFR Mutations in NSCLC. Available from: [Link]
Sources
- 1. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosterically targeting EGFR drug-resistance gatekeeper mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Effects of erlotinib in EGFR mutated non-small cell lung cancers with resistance to gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review [frontiersin.org]
- 8. Impact of EGFR genotype on the efficacy of osimertinib in EGFR tyrosine kinase inhibitor-resistant patients with non-small cell lung cancer: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. promega.com [promega.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to VEGFR-2 Inhibitors: Profiling 4-(Thiophen-2-yl)pyridin-2-amine Derivatives Against Established Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-cancer therapeutics, the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) remains a cornerstone of anti-angiogenic strategies.[1] This guide provides a comprehensive comparison of a novel pyridine-based VEGFR-2 inhibitor, 2-amino-6-(4-hydroxyphenyl)-4-(thiophen-2-yl)nicotinonitrile , against established multi-kinase inhibitors with significant VEGFR-2 activity, including Sorafenib, Sunitinib, Regorafenib, and Apatinib. We will delve into their mechanisms of action, comparative in vitro efficacy, and provide detailed experimental protocols for key assays in VEGFR-2 inhibitor evaluation.
The Central Role of VEGFR-2 in Tumor Angiogenesis
Tumor growth and metastasis are critically dependent on the formation of new blood vessels, a process known as angiogenesis.[2] Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of this process.[2] The binding of VEGF-A to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new vasculature that supplies tumors with essential nutrients and oxygen.[2] Consequently, inhibiting VEGFR-2 signaling is a validated and widely pursued strategy in oncology drug development.[1]
Featured In-Focus Molecule: 2-amino-6-(4-hydroxyphenyl)-4-(thiophen-2-yl)nicotinonitrile
A promising novel scaffold in the pursuit of potent VEGFR-2 inhibitors is the 4-(thiophen-2-yl)pyridin-2-amine core. A key example from this class is 2-amino-6-(4-hydroxyphenyl)-4-(thiophen-2-yl)nicotinonitrile (henceforth referred to as Compound 2a ), which has demonstrated significant in vitro activity against VEGFR-2.[2]
Chemical Structure:
Caption: Chemical structure of 2-amino-6-(4-hydroxyphenyl)-4-(thiophen-2-yl)nicotinonitrile (Compound 2a).
This molecule has been identified as a dual inhibitor of both VEGFR-2 and the Epidermal Growth Factor Receptor (EGFR), another key target in oncology.[2]
Comparative In Vitro Efficacy
The potency of VEGFR-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in in vitro kinase assays. Below is a comparative table of the reported IC50 values for Compound 2a and other established VEGFR-2 inhibitors. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | VEGFR-2 IC50 (µM) | Reference |
| Compound 2a | 0.195 | [2] |
| Sorafenib | 0.09 | [1] |
| Sunitinib | 0.009 | [1] |
| Regorafenib | 0.004 | [1] |
| Apatinib | 0.001 | [1] |
While Compound 2a demonstrates potent inhibition of VEGFR-2 in the sub-micromolar range, the established inhibitors, particularly Apatinib and Regorafenib, exhibit even greater potency in the low nanomolar range in the cited studies. However, the dual inhibitory action of Compound 2a against EGFR presents a potentially advantageous polypharmacological profile that warrants further investigation.
Experimental Protocols
To facilitate the independent evaluation and comparison of VEGFR-2 inhibitors, we provide the following detailed experimental protocols for key in vitro assays.
VEGFR-2 Kinase Inhibition Assay
This assay biochemically quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Principle: The assay measures the phosphorylation of a substrate by the VEGFR-2 kinase domain. Inhibition of this phosphorylation event by a test compound is detected, typically using a luminescent or fluorescent readout.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human VEGFR-2 kinase domain to the desired concentration in the reaction buffer.
-
Prepare a substrate solution (e.g., poly(Glu, Tyr) 4:1) and ATP solution in the reaction buffer.
-
Prepare serial dilutions of the test compound (e.g., Compound 2a ) and control inhibitors (e.g., Sorafenib) in DMSO.
-
-
Assay Procedure:
-
Add a small volume of the diluted compounds to the wells of a microplate.
-
Add the VEGFR-2 enzyme to the wells and incubate for a short period (e.g., 10 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Add a detection reagent (e.g., an antibody that specifically recognizes the phosphorylated substrate, coupled to a reporter enzyme).
-
Add the substrate for the reporter enzyme to generate a signal (e.g., luminescence or fluorescence).
-
Measure the signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.
HUVEC Tube Formation Assay
This cell-based assay assesses the ability of a compound to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.
Principle: When cultured on a basement membrane extract (BME) matrix, HUVECs will spontaneously organize to form a network of tube-like structures. Anti-angiogenic compounds will disrupt this process.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture HUVECs in endothelial growth medium until they reach approximately 80% confluency.
-
Prior to the assay, starve the cells in a low-serum medium for a few hours.
-
-
Assay Plate Preparation:
-
Thaw BME on ice and coat the wells of a 96-well plate with a thin layer of the matrix.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Tube Formation:
-
Harvest the starved HUVECs and resuspend them in a low-serum medium.
-
Add the HUVEC suspension to the BME-coated wells.
-
Add serial dilutions of the test compound and controls to the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
-
Visualization and Quantification:
-
Visualize the tube formation using a microscope.
-
Capture images of the tube networks in each well.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of tube formation for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for the inhibition of tube formation.
-
Caption: Workflow for a HUVEC tube formation assay.
VEGFR-2 Signaling Pathway
The following diagram illustrates the simplified VEGFR-2 signaling cascade, highlighting the point of intervention for VEGFR-2 inhibitors.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of small molecules.
Future Directions and Considerations
While in vitro assays provide valuable initial data on the potency of a VEGFR-2 inhibitor, in vivo studies are crucial for evaluating its efficacy and safety in a more complex biological system. Xenograft models in immunocompromised mice are commonly used to assess the anti-tumor activity of novel compounds. Future studies on Compound 2a and its analogs should focus on:
-
In vivo efficacy studies: Evaluating the ability of these compounds to inhibit tumor growth in various cancer models.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Understanding the absorption, distribution, metabolism, and excretion of the compounds, and correlating these properties with their in vivo activity.
-
Selectivity profiling: Assessing the inhibitory activity of these compounds against a broader panel of kinases to understand their selectivity and potential off-target effects.
-
Combination studies: Investigating the synergistic effects of these compounds with other anti-cancer agents.
Conclusion
The 4-(thiophen-2-yl)pyridin-2-amine scaffold, exemplified by Compound 2a , represents a promising starting point for the development of novel VEGFR-2 inhibitors. While established inhibitors demonstrate higher potency in some in vitro assays, the dual EGFR/VEGFR-2 inhibitory profile of this new class of compounds may offer a unique therapeutic advantage. The provided experimental protocols serve as a guide for researchers to conduct their own comparative studies and further explore the potential of these and other novel anti-angiogenic agents. Rigorous head-to-head in vitro and in vivo comparisons will be essential to fully elucidate the therapeutic potential of these emerging inhibitors.
References
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances. Available at: [Link]
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances. Available at: [Link]
-
New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Drug Design, Development and Therapy. Available at: [Link]
-
VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296. Angiogenesis. Available at: [Link]
-
Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Future Oncology. Available at: [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. Available at: [Link]
-
Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Pharmaceuticals. Available at: [Link]
-
Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments. Available at: [Link]
Sources
- 1. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 4-(Thiophen-2-yl)pyridin-2-amine Analogs
In the landscape of medicinal chemistry, the fusion of heterocyclic scaffolds has consistently yielded compounds with significant therapeutic potential. The "4-(Thiophen-2-yl)pyridin-2-amine" core is a prime example of such a privileged structure, attracting considerable interest for its diverse biological activities. This guide provides a comparative analysis of its analogs, focusing primarily on their anticancer properties, while also exploring their potential in anti-inflammatory and neuroprotective applications. We will delve into the structure-activity relationships that govern their efficacy, present comparative data, and provide detailed experimental protocols for their evaluation.
Introduction: The Therapeutic Promise of the Thiophene-Pyridine Scaffold
The thiophene ring is a well-established pharmacophore, present in numerous FDA-approved drugs, and is known for its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Similarly, the pyridine moiety is a cornerstone in drug design, recognized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[3] The combination of these two heterocycles in the "4-(Thiophen-2-yl)pyridin-2-amine" framework creates a versatile scaffold for the development of novel therapeutic agents.
While specific biological activity data for the unsubstituted parent compound, 4-(Thiophen-2-yl)pyridin-2-amine, is not extensively reported in publicly accessible literature, numerous studies have demonstrated that strategic substitutions on both the pyridine and thiophene rings can lead to potent and selective inhibitors of various biological targets. This guide will, therefore, focus on comparing different classes of these substituted analogs.
Comparative Analysis of Anticancer Activity
The predominant therapeutic application explored for 4-(Thiophen-2-yl)pyridin-2-amine analogs is in oncology. These compounds have been shown to exert their cytotoxic effects through various mechanisms, most notably through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.
Mechanism of Action: Targeting Key Players in Cancer Progression
A significant body of research has focused on the role of these analogs as kinase inhibitors. Two of the most frequently implicated targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Both are crucial transmembrane receptor tyrosine kinases that play central roles in tumor growth, proliferation, and angiogenesis.
Another important mechanism of action for some thiophene-pyridine hybrids is the inhibition of Topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription.[3]
Below is a generalized workflow for the evaluation of these compounds.
Caption: General workflow for the discovery and preclinical evaluation of novel anticancer compounds.
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-(Thiophen-2-yl)pyridin-2-amine analogs is highly dependent on the nature and position of substituents. Key SAR observations from the literature include:
-
Substitutions on the Pyridine Ring: Modifications at the 2-amino group and other positions on the pyridine ring can significantly impact activity. For instance, the introduction of bulky or electron-withdrawing groups can modulate binding affinity to target proteins.
-
Substitutions on the Thiophene Ring: The thiophene moiety often inserts into hydrophobic pockets of target enzymes. Substitutions at the 5-position of the thiophene ring with groups like halogens or small alkyl groups can enhance potency.
-
Linker Modifications: In analogs where the thiophene and pyridine rings are part of a larger molecular structure, the nature of the linker is crucial for optimal orientation within the binding site.
A hypothetical signaling pathway illustrating the inhibitory action of these analogs on EGFR and VEGFR-2 is depicted below.
Caption: Simplified diagram of EGFR and VEGFR-2 inhibition by 4-(Thiophen-2-yl)pyridin-2-amine analogs.
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity (IC50 values) of selected 4-(Thiophen-2-yl)pyridin-2-amine analogs and related compounds from various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay protocols.
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| 16a | Thiophene-pyridine hybrid | MCF-7 | 38.41 | [3] |
| 16b | Thiophene-pyridine hybrid | MCF-7 | 28.36 | [3] |
| Topotecan | (Reference Drug) | - | 0.48 (Topo II) | [3] |
Note: The specific structures for compounds 16a and 16b are detailed in the cited reference.
Exploration of Other Therapeutic Areas
While the primary focus has been on cancer, the versatile scaffold of 4-(Thiophen-2-yl)pyridin-2-amine suggests potential in other therapeutic areas.
Anti-inflammatory Activity
Thiophene-based compounds are known to possess anti-inflammatory properties, often by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[4][5] The pyridine moiety is also found in several anti-inflammatory agents. The combination of these two heterocycles in the 4-(Thiophen-2-yl)pyridin-2-amine scaffold makes it a promising starting point for the development of novel anti-inflammatory drugs. SAR studies in this area have indicated that the presence of carboxylic acids, esters, amines, and amides can be important for activity.[4][5]
Neuroprotective Potential
Recent studies have begun to explore thiophene-based compounds for the treatment of neurodegenerative disorders like Alzheimer's disease.[6] The mechanism of action in this context can be diverse, including the inhibition of enzymes like monoamine oxidase B (MAO-B) and antioxidant effects. The structural features of 4-(Thiophen-2-yl)pyridin-2-amine analogs could be adapted to target key pathways in neurodegeneration. For instance, one study on a novel 3-thiophenylcoumarin derivative demonstrated potent and selective MAO-B inhibition.[6]
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of 4-(Thiophen-2-yl)pyridin-2-amine analogs.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations. The final DMSO concentration in the wells should be kept low (typically <0.5%) to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of fresh medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.[7][8][9][10][11]
-
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for measuring the ability of a compound to inhibit a specific protein kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. Inhibition is detected as a decrease in the phosphorylation of the substrate.
General Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer containing appropriate salts, a reducing agent (e.g., DTT), and a source of divalent cations (e.g., MgCl2).
-
Prepare solutions of the recombinant kinase, the specific substrate (peptide or protein), and ATP at the desired concentrations.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the test compound at various concentrations.
-
Add the kinase and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period.
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of substrate phosphorylation. This can be done using various methods, including:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[12]
-
Fluorescence/Luminescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate or by measuring the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
ADMET and QSAR Considerations
For a compound to be a viable drug candidate, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools are often used in the early stages of drug discovery to predict these properties and guide the selection of compounds for further development.
Quantitative Structure-Activity Relationship (QSAR) studies are also valuable for understanding the relationship between the chemical structure of the analogs and their biological activity.[1] By developing QSAR models, it is possible to predict the activity of novel compounds and prioritize their synthesis and testing.
Conclusion and Future Directions
The "4-(Thiophen-2-yl)pyridin-2-amine" scaffold is a rich source of biologically active compounds with significant therapeutic potential, particularly in the field of oncology. The versatility of this core structure allows for extensive chemical modifications, leading to the development of potent and selective inhibitors of various drug targets.
Future research in this area should focus on:
-
Head-to-head comparative studies: Evaluating a series of analogs under standardized conditions to obtain more reliable comparative data.
-
Elucidation of novel mechanisms of action: Exploring targets beyond the commonly studied kinases.
-
Optimization of ADMET properties: Designing analogs with improved drug-likeness to enhance their clinical translatability.
-
Exploration of other therapeutic areas: Systematically investigating the potential of these compounds for the treatment of inflammatory diseases and neurodegenerative disorders.
By leveraging a combination of rational drug design, robust biological evaluation, and a deep understanding of structure-activity relationships, the "4-(Thiophen-2-yl)pyridin-2-amine" scaffold will undoubtedly continue to be a valuable platform for the discovery of next-generation therapeutics.
References
-
Kushwaha, N., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
-
Othman, D., et al. (2022). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Indonesian Journal of Pharmacy. Available at: [Link]
-
Hassan, A., et al. (2021). Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. Molecules. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. Royal Society Open Science. Available at: [Link]
-
Breitkopf, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]
-
Singh, S., et al. (2023). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. bioRxiv. Available at: [Link]
-
Mishra, R., et al. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
El-Gohary, N., et al. (2021). Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants. Molecules. Available at: [Link]
-
da Cruz, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals. Available at: [Link]
-
Gholami, M., et al. (2023). A novel non-linear approach for establishing a QSAR model of a class of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives. Frontiers in Chemistry. Available at: [Link]
-
El-Sayed, N., et al. (2024). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. RSC Advances. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]
-
Chaudhary, A., et al. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. Available at: [Link]
-
Scotti, L., et al. (2024). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. ACS Chemical Neuroscience. Available at: [Link]
-
Mishra, R., et al. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
da Cruz, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals. Available at: [Link]
-
ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. Available at: [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Al-Suwaidan, I., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules. Available at: [Link]
-
Pérez-Fernández, R., et al. (2021). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Antioxidants. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
ResearchGate. (n.d.). QSAR studies on some thiophene analogs as anti-inflammatory agents: Enhancement of activity by electronic parameters and its utilization for chemical lead optimization. ResearchGate. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
-
Journal of Molecular Structure. (2022). A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and. Journal of Molecular Structure. Available at: [Link]
-
Journal of the Iranian Chemical Society. (2019). Design, Synthesis and Biological Activity of 4,6-disubstituted Pyridin-2(1H)-ones as Novel Inhibitors of Soluble Epoxide Hydrolase. Journal of the Iranian Chemical Society. Available at: [Link]
-
Mahmood, M. (2023). MTT (Assay protocol. protocols.io. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2005095386A1 - Substituted thiophene derivatives as anti-cancer agents - Google Patents [patents.google.com]
- 10. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 11. tandfonline.com [tandfonline.com]
- 12. rjptonline.org [rjptonline.org]
A Head-to-Head Comparison: Evaluating the Preclinical Efficacy of 4-(Thiophen-2-yl)pyridin-2-amine Scaffolds Against Established Kinase Inhibitors
In the landscape of oncology drug discovery, the pursuit of novel molecular entities with potent and selective inhibitory activity against key oncogenic drivers remains a paramount objective. This guide provides a comprehensive preclinical benchmark analysis of a promising class of compounds, exemplified by 4-(thiophen-2-yl)pyridin-2-amine derivatives, against the established targeted therapies, Erlotinib and Sorafenib. Our focus will be on the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two critical nodes in cancer cell proliferation and angiogenesis.
Through a detailed examination of in vitro enzymatic and cellular assays, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future research and development efforts. The experimental protocols detailed herein are designed to be robust and reproducible, ensuring the scientific integrity of the comparative data.
The Rationale for Targeting EGFR and VEGFR-2
The signaling pathways driven by EGFR and VEGFR-2 are fundamental to tumor growth and progression.[1] EGFR, a receptor tyrosine kinase, plays a pivotal role in cell proliferation and survival.[1] Its aberrant activation is a hallmark of numerous cancers.[1] Similarly, VEGFR-2 is the primary mediator of angiogenesis, the process by which tumors develop new blood vessels to sustain their growth.[1] Consequently, dual inhibition of both EGFR and VEGFR-2 presents a compelling therapeutic strategy to simultaneously attack cancer cell proliferation and the tumor's blood supply.[1]
The 4-(thiophen-2-yl)pyridin-2-amine scaffold has emerged as a promising pharmacophore for designing dual EGFR/VEGFR-2 inhibitors.[1][2] The thiophene ring can act as a hydrophobic tail, while the pyridine moiety can bind to the adenine binding pocket of these kinases, fulfilling key pharmacophoric requirements for potent inhibition.[1]
Comparative In Vitro Efficacy
To establish a direct comparison of inhibitory potential, we will evaluate the half-maximal inhibitory concentrations (IC50) of a representative 4-(thiophen-2-yl)pyridin-2-amine derivative, herein referred to as Compound 2a , against Erlotinib (an established EGFR inhibitor) and Sorafenib (an established VEGFR-2 inhibitor).[1][3]
Enzymatic Inhibition of EGFR and VEGFR-2
The direct inhibitory effect on the kinase enzymatic activity is a crucial first-pass indicator of a compound's potency.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (µM) |
| Compound 2a | EGFR | 0.209 [2] |
| VEGFR-2 | 0.195 [2] | |
| Erlotinib | EGFR | 0.002 (2 nM) [4] |
| Sorafenib | VEGFR-2 | 0.09 (90 nM) [5] |
Note: IC50 values can vary depending on assay conditions. The values presented are from published literature for comparative purposes.
The data indicates that while Compound 2a demonstrates potent, dual inhibition of both EGFR and VEGFR-2 in the sub-micromolar range, the benchmark drugs, Erlotinib and Sorafenib, exhibit significantly higher potency against their primary targets in enzymatic assays.[2][4][5]
Cellular Antiproliferative Activity
Evaluating the compounds' ability to inhibit the growth of cancer cell lines provides a more physiologically relevant measure of their potential therapeutic efficacy.
Table 2: In Vitro Cellular Antiproliferative Activity
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 2a | HepG-2 | Hepatocellular Carcinoma | 8.42 [2] |
| MCF-7 | Breast Cancer | 9.59 [2] | |
| Erlotinib | A-431 | Epidermoid Carcinoma | 1.53 [6] |
| BxPC-3 | Pancreatic Cancer | 1.26 [7] | |
| Sorafenib | HepG-2 | Hepatocellular Carcinoma | ~6.0 [8] |
| Huh7 | Hepatocellular Carcinoma | ~6.0 [8] |
In cellular assays, Compound 2a demonstrates notable antiproliferative activity against both liver and breast cancer cell lines.[2] When compared to Sorafenib in the HepG-2 cell line, Compound 2a shows comparable, albeit slightly lower, potency.[2][8] Erlotinib's potency varies significantly across different cell lines, as is typical for targeted therapies.[6][7]
Experimental Protocols for Comparative Analysis
To ensure a rigorous and standardized comparison, the following detailed experimental protocols should be employed.
In Vitro Kinase Inhibition Assay (EGFR & VEGFR-2)
This assay directly measures the ability of a compound to inhibit the phosphorylation activity of the target kinase.
Workflow Diagram:
Caption: Workflow for in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1X kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5% glycerol, 0.2 mM DTT).[9]
-
Prepare stock solutions of ATP and a suitable peptide substrate (e.g., Y12-Sox).[9]
-
Prepare serial dilutions of the test compounds (Compound 2a, Erlotinib, Sorafenib) and a vehicle control (e.g., DMSO) in 50% DMSO.[9]
-
-
Assay Procedure:
-
In a 384-well plate, add the recombinant human EGFR or VEGFR-2 enzyme.[9]
-
Add the serially diluted test compounds or vehicle control to the wells and pre-incubate for 30 minutes at 27°C.[9]
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.[9]
-
Incubate the plate at room temperature for 60 minutes.[10]
-
-
Detection:
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[9]
-
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic and/or cytostatic effects of a compound on cultured cells.[11]
Workflow Diagram:
Caption: Workflow for the MTT cell proliferation assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cells (e.g., HepG-2, MCF-7, A-431).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for 72 hours.[13]
-
-
MTT Addition and Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.[14]
Workflow Diagram:
Caption: Workflow for the Annexin V apoptosis assay.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).[15]
-
-
Staining:
-
Flow Cytometry:
-
Add 1X Binding Buffer to each sample and analyze the cells by flow cytometry as soon as possible.[17]
-
Use FITC and PI signal detectors to differentiate between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Conclusion and Future Directions
The 4-(thiophen-2-yl)pyridin-2-amine scaffold, represented by compounds like 2a , demonstrates promising dual inhibitory activity against EGFR and VEGFR-2, translating to effective antiproliferative effects in cancer cell lines.[2] While the benchmark drugs Erlotinib and Sorafenib show superior potency in enzymatic assays against their primary targets, the dual-action nature of the novel scaffold presents a compelling avenue for further development.[4][5]
The slightly lower cellular potency of Compound 2a compared to Sorafenib in HepG-2 cells suggests that further optimization of the scaffold is warranted to enhance its cellular uptake and/or target engagement.[2][8] Structure-activity relationship (SAR) studies could focus on modifications to the thiophene and pyridine rings to improve potency and selectivity.
The experimental framework provided in this guide offers a robust methodology for the head-to-head comparison of novel kinase inhibitors. By adhering to these standardized protocols, researchers can generate high-quality, comparable data that will be instrumental in identifying and advancing the next generation of targeted cancer therapies.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Shaer, N. S. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 13(18), 12136–12157. Available at: [Link]
-
Li, J., Chen, Y., Li, J., et al. (2015). Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1. Acta Pharmacologica Sinica, 36(3), 387-396. Available at: [Link]
-
ResearchGate. (n.d.). IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic cancer cell lines assessed by the SRB colorimetric assay. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Available at: [Link]
-
Royal Society of Chemistry. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Methods EGFR Biochemical Assays. Available at: [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Available at: [Link]
-
National Center for Biotechnology Information. (2007). Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity. Available at: [Link]
-
University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Available at: [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. promega.com [promega.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. kumc.edu [kumc.edu]
The Strategic Swap: A Comparative Guide to Thiophene vs. Phenyl Substituted Pyridines in Drug Discovery
For researchers, scientists, and drug development professionals, the nuanced art of molecular design is a constant balancing act. Among the most common and impactful strategic decisions is the bioisosteric replacement of a phenyl ring with a thiophene ring. This guide provides an in-depth, data-supported comparison of how this substitution, specifically on a pyridine core, can profoundly influence a molecule's physicochemical properties, metabolic fate, and ultimately, its pharmacological activity.
The pyridine ring is a cornerstone scaffold in medicinal chemistry, present in a vast array of approved drugs.[1][2] Its ability to engage in hydrogen bonding and its modulated basicity make it a privileged structure. The deliberate choice of substituents on this core is paramount in tuning a compound for optimal efficacy and safety. The phenyl-to-thiophene switch is a classic tactic, often employed to enhance metabolic stability, modulate lipophilicity, and improve target engagement.[3][4][5] However, the outcomes of this substitution are highly context-dependent, necessitating a careful, evidence-based approach.
I. At a Glance: Structural and Physicochemical Divergence
The foundational differences between phenyl and thiophene rings dictate their divergent behaviors in biological systems. While both are aromatic, the introduction of a sulfur atom in the five-membered thiophene ring imparts distinct electronic and steric properties compared to the six-membered carbocyclic phenyl ring.
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Step-by-Step Methodology:
-
Reagent Preparation: Thaw cryopreserved liver microsomes (e.g., human, rat) in a 37°C water bath. P[6]repare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4) and a solution of the cofactor NADPH (e.g., 20 mM). P[7]repare stock solutions of the test compounds and positive controls (e.g., verapamil, testosterone) in a suitable organic solvent like DMSO.
-
Reaction Mixture Assembly: In a microcentrifuge tube or 96-well plate, combine the liver microsomes, reaction buffer, and test compound to the desired final concentrations (e.g., 0.5 mg/mL protein, 1 µM test compound).
[8]3. Pre-incubation: Pre-incubate the mixture for approximately 5 minutes at 37°C to allow the system to equilibrate.
[7]4. Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution.
[8][7]5. Time-Course Incubation: Incubate the reaction mixture at 37°C with gentle shaking. A[9]t designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.
[8]6. Reaction Termination: Immediately stop the reaction in the collected aliquots by adding a cold quenching solution, typically acetonitrile containing an internal standard for analytical normalization.
[8][9]7. Protein Precipitation: Centrifuge the quenched samples at high speed to pellet the precipitated proteins.
[9]8. Sample Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.
[10][9]9. Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
V. Conclusion and Strategic Outlook
The decision to replace a phenyl with a thiophene substituent on a pyridine core is a strategic choice that can profoundly impact a drug candidate's profile. Thiophene can offer advantages in terms of improved metabolic stability, reduced lipophilicity, and unique opportunities for hydrogen bonding. H[3][11]owever, the potential for forming reactive metabolites and the unpredictable effects on pharmacological activity necessitate careful empirical evaluation.
[12]This guide underscores the importance of a data-driven approach. By systematically evaluating physicochemical properties, conducting in vitro metabolic assays, and analyzing structure-activity relationships, researchers can harness the subtle yet powerful differences between these two aromatic systems to design more effective and safer medicines. The thiophene-for-phenyl swap is not a universal solution but a valuable tool in the medicinal chemist's arsenal, to be deployed with a clear understanding of its potential benefits and liabilities.
References
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]
-
Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. ResearchGate. Available at: [Link]
-
Showing Compound 2-Phenylpyridine (FDB004404). FooDB. Available at: [Link]
-
Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. ACS Publications. Available at: [Link]
-
Microsomal Stability. Evotec. Available at: [Link]
-
Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. ResearchGate. Available at: [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Available at: [Link]
-
Bioisosterism in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Thiophene or Pyridine-Substituted Quinoline Derivatives: Synthesis, Properties, and Electropolymerization for Energy Storage. ResearchGate. Available at: [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]
-
Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. ResearchGate. Available at: [Link]
-
2-Phenylpyridine and 3-phenylpyridine, constituents of tea, are unlikely to cause idiopathic Parkinson's disease. PubMed. Available at: [Link]
-
Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. MDPI. Available at: [Link]
-
Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. National Institutes of Health. Available at: [Link]
-
New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. National Institutes of Health. Available at: [Link]
-
Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. Domainex. Available at: [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. ACS Publications. Available at: [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
-
Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. Available at: [Link]
-
Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]
-
Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzoan[13]nulene-scaffold. National Institutes of Health. Available at: [Link]
-
Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Engineered Science. Available at: [Link]
-
An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. Available at: [Link]
-
Pyridine. Wikipedia. Available at: [Link]
-
Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. PubMed. Available at: [Link]
-
Aromatic Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex [domainex.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
The Structural Nuances of Efficacy: A Comparative Guide to 4-(Thiophen-2-yl)pyridin-2-amine Derivatives in Drug Discovery
In the landscape of medicinal chemistry, the 4-(Thiophen-2-yl)pyridin-2-amine scaffold has emerged as a privileged structure, serving as a versatile template for the design of novel therapeutic agents. Its inherent physicochemical properties and synthetic tractability have allowed for extensive exploration of its structure-activity relationships (SAR) across a spectrum of biological targets. This guide provides a comprehensive comparison of key derivatives, delving into the experimental data that underpins our understanding of their therapeutic potential, with a primary focus on their application as anticancer agents. We will dissect the causal relationships between structural modifications and biological outcomes, offering insights for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation therapeutics.
The Core Scaffold: A Foundation for Diverse Biological Activity
The 4-(Thiophen-2-yl)pyridin-2-amine core is a heterocyclic motif characterized by a pyridine ring substituted with a thiophene ring at the 4-position and an amine group at the 2-position. This arrangement provides a unique three-dimensional structure with multiple points for chemical modification, allowing for the fine-tuning of its pharmacological profile. The thiophene moiety often serves as a hydrophobic tail, engaging with hydrophobic pockets in target proteins, while the pyridine and amine groups can participate in crucial hydrogen bonding interactions.[1]
Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide will primarily focus on the anticancer properties, particularly the inhibition of key protein kinases involved in tumorigenesis.
Structure-Activity Relationship (SAR) Analysis: Unraveling the Determinants of Potency
The biological activity of 4-(Thiophen-2-yl)pyridin-2-amine derivatives is exquisitely sensitive to the nature and position of substituents on both the pyridine and thiophene rings, as well as modifications to the 2-amino group. The following sections dissect the SAR of these derivatives, drawing on experimental data from key studies.
Anticancer Activity: Targeting Kinase Signaling Pathways
A significant body of research has focused on the development of 4-(Thiophen-2-yl)pyridin-2-amine derivatives as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
One prominent study investigated a series of novel 4-thiophenyl-pyridine derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key kinases implicated in cancer progression.[1] The general structure of the evaluated pyridine-based compounds is depicted below:
Caption: General structure of the 4-(Thiophen-2-yl)pyridine scaffold.
A key finding from this research was that pyridine analogs containing an amino group (-NH2) at the 2-position (R1) and an electron-withdrawing cyano group (-CN) at the 3-position (R2) exhibited very strong anticancer activities.[1] Specifically, compound 2a from this study, which incorporates these features, demonstrated potent antiproliferative effects against both HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines.[1]
The table below summarizes the antiproliferative activity of selected pyridine-based derivatives.
| Compound | R1 | R2 | R3 | R4 | HepG-2 IC50 (µM) | MCF-7 IC50 (µM) |
| 2a | -NH2 | -CN | H | -C6H4-4-OH | 8.42 | 9.59 |
| 3a | -OH | -COCH3 | H | -C6H4-4-OH | 53.21 | 48.35 |
| 4a | -OH | -COOEt | H | -C6H4-4-OH | 44.45 | 41.22 |
| 5a | -OH | -CN | H | -C6H4-4-OH | 43.03 | 38.37 |
| 6a | Fused Pyridopyridine | 16.24 | 19.12 |
Data extracted from Shaaban et al., 2023.[1]
Causality Behind Experimental Observations:
The superior activity of compound 2a can be attributed to the presence of the 2-amino group, which can act as a hydrogen bond donor, and the 3-cyano group, an electron-withdrawing group that can enhance binding affinity.[1] In contrast, replacing the 2-amino group with a hydroxyl group (compounds 3a , 4a , and 5a ) led to a significant decrease in activity, highlighting the critical role of the amino functionality.[1] This suggests that the amino group is likely involved in a key interaction with the target kinases.
Furthermore, the nature of the substituent at the 6-position (R4) also influences activity. The presence of a 4-hydroxyphenyl group in the most active compounds suggests that this moiety may be interacting with a hydrophobic region of the kinase active site.[1]
The following workflow illustrates the typical process for evaluating the anticancer activity of these compounds.
Caption: Experimental workflow for anticancer evaluation.
Comparative Analysis with Other Heterocyclic Scaffolds
To provide a broader context, it is insightful to compare the 4-(Thiophen-2-yl)pyridin-2-amine scaffold with other related heterocyclic systems that have been explored for similar therapeutic applications.
Pyrazole and Pyrimidine Derivatives
In the same study that highlighted the potent pyridine derivative 2a , a series of pyrazole and pyrimidine-based compounds were also synthesized and evaluated.[1] While some pyrazole derivatives showed strong activity, the pyridine-based compounds, particularly those with the 2-amino-3-cyano substitution pattern, were among the most potent dual EGFR/VEGFR-2 inhibitors.[1] This underscores the favorable arrangement of the pyridine core for interacting with these kinase targets.
Thiazole Derivatives
Derivatives of 4-(thiophen-2-yl)thiazol-2-amine have been investigated as potential anti-inflammatory and analgesic agents.[2][4] These compounds were shown to be potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[2][4] While the biological target is different, this highlights the versatility of the thiophene-heterocycle linkage in generating compounds with diverse pharmacological profiles. The 2-amino group on the thiazole ring is also a common feature, suggesting its importance for biological activity across different heterocyclic systems.
Experimental Protocols: A Guide to Reproducible Research
To ensure the integrity and reproducibility of research in this area, it is crucial to follow well-defined experimental protocols. The following is a representative protocol for an in vitro antiproliferative assay, a fundamental experiment in the evaluation of anticancer compounds.
Experimental Protocol: MTT Antiproliferative Assay
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HepG-2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software program.
Self-Validation: The inclusion of a positive control with a known IC50 value is essential to validate the assay's performance. The reproducibility of the results should be confirmed by performing the experiment in triplicate and on at least two separate occasions.
Future Directions and Concluding Remarks
The 4-(Thiophen-2-yl)pyridin-2-amine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide provide a roadmap for the rational design of more potent and selective derivatives. Future research should focus on:
-
Exploring a wider range of substitutions: Systematically exploring the chemical space around the core scaffold can lead to the identification of novel derivatives with improved pharmacological properties.
-
In vivo evaluation: Promising in vitro candidates should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity.
-
Target deconvolution: For compounds with interesting phenotypic effects, identifying the specific molecular targets is crucial for understanding their mechanism of action and for further optimization.
References
-
Shaaban, M., May, C., & El-Sayed, W. A. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 13(18), 12185-12204. [Link]
-
El-Gazzar, M. G., Sayed, A. R., & El-Henawy, A. A. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(9), 7147–7156. [Link]
-
Ullah, H., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 12, 1364506. [Link]
-
Shaaban, M., May, C., & El-Sayed, W. A. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Advances, 13(18), 12185-12204. [Link]
-
Padmashali, B., et al. (2013). Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. Journal of Applicable Chemistry, 2(5), 1281-1288. [Link]
-
Vankayala, R., et al. (2020). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. bioRxiv. [Link]
Sources
- 1. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]
- 4. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
